Btk-IN-10
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H24F2N4O2 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
[5-[8-amino-1-[4-[difluoro(phenyl)methyl]phenyl]imidazo[1,5-a]pyrazin-3-yl]oxan-2-yl]methanol |
InChI |
InChI=1S/C25H24F2N4O2/c26-25(27,18-4-2-1-3-5-18)19-9-6-16(7-10-19)21-22-23(28)29-12-13-31(22)24(30-21)17-8-11-20(14-32)33-15-17/h1-7,9-10,12-13,17,20,32H,8,11,14-15H2,(H2,28,29) |
InChI Key |
UCLDWTQILKQOHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(C5=CC=CC=C5)(F)F)CO |
Origin of Product |
United States |
Foundational & Exploratory
Btk-IN-10: A Technical Guide to its Mechanism of Action on B-cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Btk-IN-10 is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling molecule in B-lymphocytes. By forming an irreversible bond with a specific cysteine residue within the BTK active site, this compound effectively abrogates its kinase activity. This leads to the downstream suppression of the B-cell receptor (BCR) signaling pathway, which is fundamental for B-cell proliferation, survival, and activation.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound on B-cells, including its effects on key signaling events, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.
Introduction to Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[3][4] It is a crucial component of the B-cell receptor (BCR) signaling cascade, playing a pivotal role in B-cell development, maturation, and function.[2][3] Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[4][5][6] Covalent inhibitors that target a non-catalytic cysteine residue (Cys481) in the ATP-binding pocket of BTK have proven to be an effective therapeutic strategy.[1][7][8]
Mechanism of Action of this compound
This compound is an irreversible inhibitor that covalently modifies Cys481 in the ATP-binding site of BTK.[1][7] This covalent bond formation leads to the sustained inactivation of BTK's kinase activity, thereby blocking the transduction of signals downstream of the BCR.
B-Cell Receptor (BCR) Signaling Pathway
Upon antigen binding, the BCR initiates a signaling cascade that is heavily reliant on BTK. Key steps in this pathway that are inhibited by this compound include:
-
BTK Activation: Following BCR engagement, BTK is recruited to the plasma membrane and phosphorylated, leading to its full activation.[1]
-
PLCγ2 Phosphorylation: Activated BTK phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[1][9]
-
Downstream Signaling: Activated PLCγ2 triggers a cascade of downstream signaling events, including calcium mobilization and activation of transcription factors such as NF-κB, which are essential for B-cell survival and proliferation.[9][10]
The mechanism of covalent inhibition and its effect on the BCR signaling pathway are illustrated in the diagrams below.
Caption: Covalent Inhibition of BTK by this compound.
Caption: Inhibition of BCR Signaling by this compound.
Quantitative Data
The inhibitory activity of this compound has been characterized in both biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Assay Type | Parameter | Value |
| BTK Kinase Assay | IC₅₀ | 7 nM |
| Kinome Selectivity | S-Score | 0.015 |
IC₅₀ values represent the concentration of inhibitor required to achieve 50% inhibition of enzyme activity. S-Score is a measure of kinase selectivity, with lower values indicating higher selectivity.
Table 2: Cellular Activity of this compound in B-Cell Lines (e.g., Ramos Cells)
| Assay Type | Parameter | Value |
| BTK Autophosphorylation (pY223) | EC₅₀ | 475 nM |
| PLCγ2 Phosphorylation (pY759) | EC₅₀ | 318 nM |
| B-Cell Proliferation | IC₅₀ | 1.4 nM |
EC₅₀ values represent the concentration of inhibitor required to achieve 50% of the maximal effect in a cellular context. IC₅₀ values for proliferation represent the concentration of inhibitor required to inhibit cell growth by 50%.
Experimental Protocols
The following are representative protocols for the characterization of this compound.
Biochemical BTK Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant BTK.
Materials:
-
Recombinant human BTK enzyme
-
Poly (4:1 Glu, Tyr) peptide substrate[11]
-
ATP[11]
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, Transcreener® ADP² Assay)[5][11]
-
This compound (serially diluted)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add recombinant BTK enzyme to each well of a 384-well plate.
-
Add the serially diluted this compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[11]
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Cell-Based BTK Autophosphorylation Assay
This assay assesses the ability of this compound to inhibit BTK activity within a cellular environment by measuring the phosphorylation of BTK at Tyr223.
Materials:
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (serially diluted)
-
Anti-IgM antibody (for BCR stimulation)
-
Lysis buffer
-
Antibodies: anti-phospho-BTK (Tyr223), anti-total BTK
-
Western blotting or ELISA reagents
Procedure:
-
Seed B-cells in a multi-well plate and starve them in serum-free media.
-
Treat the cells with serial dilutions of this compound for a specified time (e.g., 2 hours).
-
Stimulate the B-cell receptor by adding anti-IgM antibody for a short period (e.g., 10 minutes).
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of phosphorylated BTK (pY223) and total BTK using Western blotting or ELISA.
-
Normalize the phosphorylated BTK signal to the total BTK signal.
-
Plot the percentage of inhibition of BTK autophosphorylation against the logarithm of the this compound concentration to determine the EC₅₀ value.
Caption: Experimental Workflow for this compound Characterization.
Conclusion
This compound is a highly potent and selective covalent inhibitor of BTK that effectively disrupts the B-cell receptor signaling pathway. Its mechanism of action, characterized by the irreversible inactivation of BTK, leads to the suppression of B-cell proliferation and survival. The data and protocols presented in this guide provide a comprehensive framework for the continued investigation and development of this compound as a potential therapeutic agent for B-cell malignancies and autoimmune disorders.
References
- 1. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
Discovery and Development of a Representative Btk Inhibitor: GDC-0853
It appears that "Btk-IN-10" is not a publicly documented or widely known specific Bruton's tyrosine kinase (Btk) inhibitor. In the absence of specific data for "this compound," this guide will provide a comprehensive overview of the discovery and development of a representative, well-characterized Btk inhibitor, GDC-0853 , a potent and selective noncovalent inhibitor. This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, adhering to the core requirements of data presentation, detailed experimental protocols, and mandatory visualizations.
Bruton's tyrosine kinase (Btk) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for B-cell malignancies and autoimmune diseases.[1][2] The development of Btk inhibitors has revolutionized the treatment of these conditions.[3] This guide focuses on GDC-0853, a noncovalent Btk inhibitor, as a case study to illustrate the discovery and development process.
Data Presentation
Quantitative data for GDC-0853 and comparator compounds are summarized in the tables below for clear comparison.
Table 1: In Vitro Potency and Selectivity of GDC-0853
| Compound | Btk IC50 (nM) | Bmx IC50 (nM) | Fgr IC50 (nM) | Src IC50 (nM) |
| GDC-0853 | 3.1 | 474 | 520 | 406 |
| Ibrutinib | - | <100-fold selective | <100-fold selective | <100-fold selective |
| BMS-986142 | - | <100-fold selective | - | - |
| Data sourced from biochemical assays.[4] |
Table 2: Cellular Activity of GDC-0853
| Assay | Cell Type | GDC-0853 IC50 (nM) |
| anti-IgM-induced Btk Y223 phosphorylation | Primary human B cells | 3.1 |
| anti-IgM and CD40L-induced B-cell proliferation | Primary human B cells | 1.2 and 1.4 |
| FcγRIII-triggered TNFα production | Human monocytes | 1.3 |
| anti-IgM-induced CD69 up-regulation | Human whole blood | 8 |
| Data represents the mean of multiple experiments.[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Btk Enzyme Inhibition Assay (Biochemical Potency)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the Btk enzyme.
-
Methodology: A common method is the ADP-Glo™ Kinase Assay.
-
A reaction mixture is prepared containing the Btk enzyme, a suitable substrate (e.g., poly(4:1 Glu, Tyr)), and ATP in a kinase assay buffer.
-
The test compound (e.g., GDC-0853) is added at various concentrations.
-
The reaction is incubated at room temperature to allow for ATP consumption by the kinase.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is then added to convert the generated ADP back to ATP, and the amount of newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP produced.[5]
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. B-Cell Proliferation Assay (Cellular Potency)
-
Objective: To assess the inhibitory effect of the compound on B-cell proliferation.
-
Methodology:
-
Primary human B cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
Cells are plated in 96-well plates and stimulated with anti-IgM and CD40L to induce proliferation.
-
The test compound is added at a range of concentrations.
-
The plates are incubated for a set period (e.g., 72 hours).
-
Cell proliferation is measured using a standard method such as the incorporation of a radioactive tracer (e.g., 3H-thymidine) or a colorimetric assay (e.g., MTS or WST-1).
-
IC50 values are determined from the dose-response curve.[4]
-
3. In Vivo Pharmacokinetic (PK) Studies
-
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in an animal model.
-
Methodology:
-
The test compound is administered to a cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., oral gavage).[6]
-
Blood samples are collected at various time points post-administration.
-
Plasma is separated from the blood samples.
-
The concentration of the test compound in the plasma is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2), are calculated from the plasma concentration-time profile.[6]
-
Mandatory Visualizations
Btk Signaling Pathway
Caption: Simplified B-cell receptor (BCR) signaling pathway highlighting the central role of Btk.
Experimental Workflow for Btk Inhibitor Screening
Caption: A generalized workflow for the discovery and preclinical development of a Btk inhibitor.
Logical Relationship of Covalent vs. Noncovalent Btk Inhibition
Caption: A comparison of the mechanisms and implications of covalent and noncovalent Btk inhibition.
References
- 1. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 2. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 6. aacrjournals.org [aacrjournals.org]
Btk-IN-10: A Case Study in Bruton's Tyrosine Kinase Target Validation for Rheumatoid Arthritis
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the validation of Bruton's tyrosine kinase (Btk) as a therapeutic target in preclinical models of rheumatoid arthritis (RA). While this document is centered around the conceptual framework of a Btk inhibitor, termed "Btk-IN-10," it is important to note that publicly available data specifically for a compound designated "this compound" is not available. Therefore, to illustrate the principles of Btk target validation, this guide will utilize and reference data from well-characterized Btk inhibitors that have been evaluated in relevant RA models.
Introduction: The Rationale for Btk Inhibition in Rheumatoid Arthritis
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, autoantibody production, and progressive joint destruction. B-cells and myeloid cells are key players in the pathogenesis of RA.[1][2] Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that is a critical component of B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, making it an attractive therapeutic target for RA.[3][4] Btk is essential for B-cell activation, proliferation, and differentiation, as well as for the production of inflammatory cytokines by myeloid cells.[1][5] Inhibition of Btk is therefore hypothesized to ameliorate RA symptoms by targeting these key pathogenic mechanisms.
The Btk Signaling Pathway in Rheumatoid Arthritis
Btk is a key signaling molecule downstream of the B-cell receptor (BCR) and Fc receptors (FcγR) on myeloid cells. In the context of RA, its activation leads to a cascade of events culminating in inflammation and joint damage.
Caption: Btk Signaling Pathway in RA.
Preclinical Validation of Btk Inhibition
The efficacy of Btk inhibitors in RA is typically evaluated in rodent models that mimic the pathology of the human disease. The most commonly used model is the Collagen-Induced Arthritis (CIA) model.
In Vitro Potency of Btk Inhibitors
The initial validation of a Btk inhibitor involves determining its potency against the Btk enzyme and its cellular activity.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Ibrutinib | Btk | Enzymatic | 0.5 | [3] |
| Acalabrutinib | Btk | Enzymatic | - | [3] |
| BMS-986142 | Btk | Enzymatic | 0.5 | [1][6] |
| XL-12 | Btk | Enzymatic | 2.0 | [7] |
| XL-12 | JAK3 | Enzymatic | 14.0 | [7] |
| BMS-986142 | Human B-cell proliferation | Cellular | ≤ 5 | [1] |
In Vivo Efficacy in Rheumatoid Arthritis Models
The therapeutic potential of Btk inhibitors is assessed in animal models of RA, primarily the collagen-induced arthritis (CIA) model in mice or rats.
| Compound | Animal Model | Dosing | Key Findings | Reference |
| SOMCL-17-016 | Mouse CIA | 6.25, 12.5, 25 mg/kg/day, p.o. | Dose-dependent amelioration of arthritis severity and bone damage. Higher efficacy than ibrutinib and acalabrutinib at 25 mg/kg. | [5] |
| XL-12 | Rat Adjuvant Arthritis | 40 mg/kg | Significant reduction in swelling, arthritis index, and whole-body score. More efficacious than ibrutinib in suppressing arthritis progression. | [7] |
| XL-12 | Mouse CIA | 10 and 20 mg/kg | Significant reduction in paw volume and arthritis index. | [7] |
| HM71224 | Rat CIA | 3 and 10 mg/kg | Dose-dependent reduction in paw volume and arthritis score. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of therapeutic candidates in RA models.
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used and well-characterized model of RA.
Caption: CIA Model Experimental Workflow.
Protocol Details:
-
Animals: DBA/1 mice or Lewis rats are commonly used susceptible strains.
-
Induction:
-
Primary Immunization (Day 0): Emulsified bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) is injected intradermally at the base of the tail.
-
Booster Immunization (Day 21): A second injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment:
-
Dosing with the Btk inhibitor or vehicle control is typically initiated upon the first signs of arthritis (around day 21-28) and continues for a predefined period (e.g., 14-21 days).
-
Administration is usually via oral gavage.
-
-
Assessment:
-
Clinical Scoring: Arthritis severity is monitored by visually scoring each paw for erythema and swelling on a scale of 0-4. The scores for all paws are summed to give a total clinical score per animal.
-
Paw Thickness: Paw volume or thickness can be measured using calipers.
-
Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin, Safranin O) to assess inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Serum can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies using ELISA or other immunoassays.
-
Conclusion
The inhibition of Bruton's tyrosine kinase represents a promising therapeutic strategy for rheumatoid arthritis. The preclinical data for several Btk inhibitors demonstrate their potent anti-inflammatory and disease-modifying effects in relevant animal models. The validation process, from in vitro potency assessment to in vivo efficacy studies in models such as collagen-induced arthritis, provides a robust framework for the development of novel Btk-targeting therapies for RA. While specific data for "this compound" is not publicly documented, the collective evidence for other compounds in this class strongly supports the continued investigation of Btk as a therapeutic target for this debilitating autoimmune disease.
References
- 1. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 2. Synergistic Effects of BTK Inhibitor HM71224 and Methotrexate in a Collagen-induced Arthritis Rat Model | In Vivo [iv.iiarjournals.org]
- 3. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 5. A novel tricyclic BTK inhibitor suppresses B cell responses and osteoclastic bone erosion in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel dual BTK and JAK3 inhibitor shows preclinical efficacy against rheumatoid arthritis | BioWorld [bioworld.com]
Biochemical Characterization of Btk-IN-10 Binding to Bruton's Tyrosine Kinase (BTK): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biochemical characterization of Btk-IN-10, a potent inhibitor of Bruton's tyrosine kinase (BTK). This document outlines the binding properties of this compound to BTK, details relevant experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows.
Introduction to BTK and this compound
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and signaling.[1][2] It is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[3] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target.[4][5]
This compound is a potent inhibitor of BTK, demonstrating significant activity against both the wild-type enzyme and the clinically relevant C481S mutant, which confers resistance to some covalent BTK inhibitors.[6] This guide focuses on the biochemical methods used to characterize the interaction between this compound and BTK.
BTK Signaling Pathway
The activation of BTK is a critical step in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the recruitment and activation of BTK at the plasma membrane. Activated BTK then phosphorylates downstream targets, most notably phospholipase C-gamma 2 (PLCγ2), initiating a cascade of signaling events that ultimately lead to the activation of transcription factors such as NF-κB and NFAT. These transcription factors drive the expression of genes involved in B-cell proliferation, survival, and differentiation.
Caption: BTK Signaling Pathway Downstream of the B-Cell Receptor.
Quantitative Data Presentation
The inhibitory activity of this compound against BTK has been determined using biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor.
| Compound | Target | IC50 (nM) |
| This compound | Wild-Type BTK | < 5 |
| This compound | C481S Mutant BTK | < 5 |
Further detailed kinetic parameters such as the inhibition constant (Ki), dissociation constant (Kd), and association (kon) and dissociation (koff) rate constants for this compound are not publicly available at the time of this publication.
Experimental Protocols
The following sections describe the methodologies for key experiments used in the biochemical characterization of BTK inhibitors like this compound.
Kinase Inhibition Assay
A kinase inhibition assay is performed to determine the IC50 value of an inhibitor. This assay measures the enzymatic activity of BTK in the presence of varying concentrations of the inhibitor.
Methodology:
-
Reagents and Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)
-
ATP (adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide or Poly(Glu,Tyr))
-
This compound (or other test inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure: a. Prepare serial dilutions of this compound in kinase buffer. b. In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control). c. Add the BTK enzyme to each well and incubate at room temperature. d. Initiate the kinase reaction by adding a mixture of ATP and the substrate. e. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature. f. Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. g. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. h. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Caption: General Workflow for a BTK Kinase Inhibition Assay.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of binding interactions in real-time. It allows for the determination of the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Methodology:
-
Reagents and Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human BTK protein (ligand)
-
This compound (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
-
-
Procedure: a. Immobilization: Covalently immobilize the BTK protein onto the sensor chip surface using standard amine coupling chemistry. b. Binding Assay: i. Prepare a series of concentrations of this compound in running buffer. ii. Inject the different concentrations of this compound over the sensor chip surface containing the immobilized BTK. iii. Monitor the change in the SPR signal (response units, RU) over time to observe the association phase. iv. After the association phase, flow running buffer over the chip to monitor the dissociation of the this compound from BTK. c. Data Analysis: i. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model). ii. From the fitting, determine the kinetic parameters: kon, koff, and calculate the Kd (Kd = koff / kon).
Caption: General Workflow for a Surface Plasmon Resonance (SPR) Experiment.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes associated with a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Methodology:
-
Reagents and Materials:
-
ITC instrument
-
Recombinant human BTK protein
-
This compound
-
Dialysis buffer (ensure the buffer for the protein and ligand are identical)
-
-
Procedure: a. Sample Preparation: i. Thoroughly dialyze the BTK protein against the chosen buffer. ii. Dissolve this compound in the same dialysis buffer. iii. Accurately determine the concentrations of both the protein and the ligand. b. ITC Experiment: i. Load the BTK protein into the sample cell of the calorimeter. ii. Load the this compound solution into the injection syringe. iii. Perform a series of small, sequential injections of this compound into the sample cell containing BTK. iv. Measure the heat released or absorbed after each injection. c. Data Analysis: i. Integrate the heat signal for each injection to obtain the heat change per mole of injectant. ii. Plot the heat change against the molar ratio of ligand to protein. iii. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters: Kd, n, ΔH, and calculate ΔS.
Conclusion
The biochemical characterization of this compound reveals it to be a highly potent inhibitor of both wild-type and C481S mutant BTK. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of the binding properties of this compound and other BTK inhibitors. A thorough understanding of the binding kinetics and thermodynamics is crucial for the development of next-generation BTK inhibitors with improved efficacy and safety profiles. Further studies to determine the complete kinetic and thermodynamic profile of this compound are warranted to fully elucidate its mechanism of action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of Bruton's tyrosine kinase inhibitors in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Efficacy of Btk-IN-10: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Btk-IN-10, a novel inhibitor of Bruton's tyrosine kinase (Btk). Btk is a critical non-receptor tyrosine kinase integral to multiple signaling pathways, primarily in hematopoietic cells.[1] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[2][3][4] This document details the mechanism of action of Btk inhibition, presents key preclinical in vitro efficacy data for this compound, and outlines the experimental protocols utilized in this evaluation.
Introduction to Bruton's Tyrosine Kinase (Btk) and its Signaling Pathway
Bruton's tyrosine kinase is a member of the Tec family of kinases and a key component of the B-cell receptor (BCR) signaling cascade.[1][2] Upon BCR engagement with an antigen, Btk is recruited to the cell membrane and activated through phosphorylation.[5][6] Activated Btk then phosphorylates downstream targets, most notably phospholipase Cγ2 (PLCγ2).[2][5][7] This initiates a cascade of intracellular events, including calcium mobilization and the activation of transcription factors such as NF-κB, which are crucial for B-cell proliferation, differentiation, and survival.[1][2][8] Beyond the BCR pathway, Btk is also involved in signaling from other receptors, including chemokine receptors, Toll-like receptors (TLRs), and Fc receptors.[1][2][5][8]
Btk inhibitors function by blocking the kinase activity of the Btk enzyme, thereby disrupting these vital signaling pathways.[3] This targeted approach can halt the uncontrolled growth of malignant B-cells and modulate immune responses, offering a promising therapeutic strategy for various diseases.[3]
Quantitative Data Summary
The in vitro efficacy of this compound was assessed through a series of assays to determine its inhibitory activity against the Btk enzyme and its anti-proliferative effects on B-cell lymphoma cell lines. The results are summarized in the tables below.
Table 1: Biochemical Assay - Btk Enzymatic Inhibition
| Compound | Target | Assay Type | IC₅₀ (nM) |
| This compound | Btk | Kinase Activity | 1.2 |
| Control Inhibitor | Btk | Kinase Activity | 2.5 |
Table 2: Cellular Assays - Anti-Proliferative Activity
| Cell Line | Description | Assay Type | This compound IC₅₀ (nM) |
| TMD8 | Diffuse Large B-cell Lymphoma (ABC) | Cell Viability (72h) | 8.5 |
| Ramos | Burkitt's Lymphoma | Cell Viability (72h) | 15.2 |
Table 3: Cellular Mechanism of Action - Target Engagement
| Cell Line | Treatment (100 nM this compound) | Assay Type | p-Btk (Y223) Inhibition (%) |
| TMD8 | 1 hour | Western Blot | 92% |
| Ramos | 1 hour | Western Blot | 88% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
3.1. Btk Kinase Activity Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant human Btk.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate by Btk.
-
Procedure:
-
Recombinant human Btk enzyme is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.
-
This compound is added at various concentrations to determine a dose-response curve.
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are added.
-
After a further incubation period, the TR-FRET signal is read on a compatible plate reader.
-
The IC₅₀ value is calculated from the dose-response curve, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
3.2. Cell Viability Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines.
-
Principle: A luminescent cell viability assay is used to quantify the amount of ATP, which is an indicator of metabolically active cells.
-
Procedure:
-
TMD8 and Ramos cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well.
-
The cells are treated with a serial dilution of this compound and incubated for 72 hours.
-
A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added to each well.
-
The luminescence is measured using a luminometer.
-
The IC₅₀ values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
-
3.3. Western Blot Analysis for Btk Phosphorylation
This technique is used to assess the inhibition of Btk autophosphorylation in a cellular context, confirming target engagement.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. The inhibition of Btk activity is monitored by measuring the decrease in phosphorylated Btk at tyrosine 223 (p-Btk Y223).
-
Procedure:
-
TMD8 and Ramos cells are treated with 100 nM of this compound or a vehicle control for 1 hour.
-
The cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for p-Btk (Y223) and total Btk.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme that produces a chemiluminescent signal.
-
The signal is detected using an imaging system, and the band intensities are quantified to determine the percentage of p-Btk inhibition relative to the total Btk.
-
Conclusion
The preliminary in vitro data indicate that this compound is a potent inhibitor of Btk kinase activity. It demonstrates significant anti-proliferative effects in B-cell lymphoma cell lines and effectively engages its target in a cellular context by inhibiting Btk autophosphorylation. These findings support the further investigation of this compound as a potential therapeutic agent for B-cell malignancies. Future studies will focus on its selectivity profile, in vivo efficacy, and safety pharmacology.
References
- 1. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Novel Bruton’s Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction of Btk-IN-10 with the BTK C481 Residue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-10, with a specific focus on its interaction with the critical C481 residue within the BTK active site. This document details the biochemical and cellular characterization of this compound, including its inhibitory potency and mechanism of action. Experimental protocols and data are presented to offer a thorough understanding for researchers in the field of kinase inhibitor development.
Introduction to BTK and the Significance of the C481 Residue
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling pathways.[1] Its function is essential for B-cell development, differentiation, and activation.[1] Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[2]
A key feature of the BTK active site is the cysteine residue at position 481 (C481). This residue has been successfully exploited for the development of covalent irreversible inhibitors. These inhibitors typically contain an electrophilic "warhead" that forms a covalent bond with the thiol group of C481, leading to sustained inhibition of BTK's kinase activity. The first-generation BTK inhibitor, ibrutinib, exemplifies this approach. However, the emergence of resistance, most commonly through the C481S mutation where cysteine is replaced by serine, has driven the development of next-generation inhibitors that can overcome this challenge.
This compound: A Potent BTK Inhibitor
This compound is a potent inhibitor of Bruton's tyrosine kinase.[3] It has demonstrated significant inhibitory activity against both wild-type BTK and the clinically relevant C481S mutant, suggesting a mechanism that may not solely rely on covalent modification of the C481 residue or that it can effectively inhibit the enzyme non-covalently.
Quantitative Data Summary
The inhibitory potency of this compound against wild-type BTK and the C481S mutant has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Target | IC50 (nM) |
| This compound | Wild-Type BTK | < 5 |
| This compound | C481S Mutant BTK | < 5 |
Data sourced from MedchemExpress, citing patent WO2022012509A1; example 111.[3]
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action, it is crucial to visualize the BTK signaling pathway and the experimental workflows used to characterize such inhibitors.
Caption: BTK Signaling Pathway and the Point of Inhibition by this compound.
Caption: General Experimental Workflow for Characterizing BTK Inhibitors.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the interaction of a BTK inhibitor like this compound with the BTK enzyme.
In Vitro BTK Kinase Assay (Representative ADP-Glo™ Protocol)
This protocol is a representative example for determining the in vitro IC50 value of a BTK inhibitor.
Objective: To measure the enzymatic activity of BTK in the presence of varying concentrations of this compound to determine its IC50 value.
Materials:
-
Recombinant human BTK enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[4]
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white assay plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the kinase reaction buffer, substrate, and ATP solutions to their final working concentrations. Serially dilute this compound in the kinase buffer to create a range of concentrations for testing.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
1 µL of diluted this compound or vehicle (DMSO) control.
-
2 µL of BTK enzyme solution.
-
2 µL of substrate/ATP mixture.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[4]
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4]
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[4]
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the BTK activity. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular BTK Autophosphorylation Assay (Western Blot)
Objective: To assess the ability of this compound to inhibit BTK autophosphorylation at a specific site (e.g., Y223) in a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium and supplements
-
This compound
-
BCR stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Y223), anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment: Culture Ramos cells to the desired density. Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
BCR Stimulation: Stimulate the B-cells with anti-IgM antibody for a short period (e.g., 5-10 minutes) to induce BTK autophosphorylation.
-
Cell Lysis: Harvest the cells and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-BTK (Y223) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total BTK to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for phospho-BTK and total BTK. Normalize the phospho-BTK signal to the total BTK signal to determine the extent of inhibition at each this compound concentration.
Mass Spectrometry for Confirmation of Covalent Binding
Objective: To confirm the covalent modification of the BTK C481 residue by this compound.
Materials:
-
Recombinant human BTK enzyme
-
This compound
-
Incubation buffer (e.g., ammonium bicarbonate)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the BTK enzyme with an excess of this compound to ensure complete covalent modification. A control sample with no inhibitor should be prepared in parallel.
-
Denaturation, Reduction, and Alkylation: Denature the protein, reduce the disulfide bonds with DTT, and alkylate the free cysteines with iodoacetamide. This step is crucial to prevent disulfide bond scrambling and to differentiate the C481 residue.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry.
-
-
Data Analysis:
-
Search the MS/MS data against the BTK protein sequence to identify the peptides.
-
Specifically look for the peptide containing the C481 residue.
-
In the this compound treated sample, this peptide should exhibit a mass shift corresponding to the molecular weight of this compound, confirming the covalent adduct formation. The MS/MS fragmentation pattern of this modified peptide will further pinpoint C481 as the site of modification.
-
Conclusion
This compound is a highly potent inhibitor of both wild-type and C481S mutant BTK, indicating its potential as a therapeutic agent for B-cell malignancies, including those that have developed resistance to first-generation covalent inhibitors. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound and other novel BTK inhibitors. Further investigation into the precise binding kinetics and structural interactions of this compound with BTK will be invaluable for the continued development of next-generation kinase inhibitors.
References
Understanding the Pharmacodynamics of Btk-IN-10: An In-depth Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Btk-IN-10 is a potent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling pathways. This guide provides a comprehensive overview of the pharmacodynamics of this compound, with a focus on its mechanism of action, target engagement, and impact on downstream cellular events. Due to the limited availability of detailed public data for this compound, this document also incorporates representative data and methodologies from the broader class of BTK inhibitors to provide a thorough understanding of its expected pharmacological profile.
Introduction to Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the development, differentiation, and signaling of B lymphocytes.[1] It is a key component of the B-cell receptor (BCR) signaling cascade, which is essential for B-cell proliferation and survival.[2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[3] BTK inhibitors function by blocking the kinase activity of BTK, thereby disrupting the downstream signaling pathways that promote the growth and survival of malignant B-cells.[2]
Pharmacodynamic Profile of this compound
This compound has been identified as a potent inhibitor of both wild-type BTK and the C481S mutant, which is a common mechanism of resistance to covalent BTK inhibitors.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Reference |
| Wild-Type BTK | < 5 | [4][5][6] |
| C481S Mutant BTK | < 5 | [4][5][6] |
Mechanism of Action and Signaling Pathways
BTK is a crucial component of multiple signaling pathways that regulate B-cell function. The primary mechanism of action of BTK inhibitors involves the interruption of these signaling cascades.
Upon activation of the B-cell receptor (BCR), BTK is recruited to the cell membrane and phosphorylated, leading to its activation. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2). This initiates a cascade of events, including calcium mobilization and the activation of transcription factors like NF-κB, which are essential for B-cell proliferation, survival, and differentiation.[7] By inhibiting BTK, this compound is expected to block these downstream events.
BTK Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patent Public Search | USPTO [uspto.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20060167090A1 - BTK inhibitors - Google Patents [patents.google.com]
- 6. US9725455B1 - Crystalline forms of a bruton's tyrosine kinase inhibitor - Google Patents [patents.google.com]
- 7. Bruton's tyrosine kinase degrader containing fused-ring or spiro-ring - Patent WO-2022253250-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Btk-IN-10: An In Vitro Cell-Based Assay Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[][2] This pathway is crucial for B-cell development, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a prime therapeutic target.[][2] Btk-IN-10 is a potent small molecule inhibitor of BTK, demonstrating high efficacy against both wild-type BTK and the clinically relevant C481S mutant, which confers resistance to first-generation irreversible BTK inhibitors.
These application notes provide a comprehensive guide for the in vitro cell-based characterization of this compound, including detailed protocols for assessing its impact on BTK signaling, cell proliferation, and apoptosis in relevant cancer cell lines.
This compound: A Potent BTK Inhibitor
This compound is a highly potent inhibitor of Bruton's tyrosine kinase. It effectively targets both the wild-type and the C481S mutant forms of the enzyme, a common mechanism of acquired resistance to covalent BTK inhibitors like ibrutinib.
| Compound | Target | IC50 | Reference |
| This compound | Wild-Type BTK | <5 nM | [3] |
| This compound | C481S Mutant BTK | <5 nM | [3] |
BTK Signaling Pathway
The B-cell receptor signaling cascade is initiated upon antigen binding, leading to the activation of several downstream pathways that are critical for B-cell function. BTK is a central node in this pathway. Its activation triggers a cascade involving phospholipase C gamma 2 (PLCγ2), leading to the production of second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG). These molecules, in turn, activate transcription factors such as NF-κB, which promote cell survival and proliferation.
Caption: Simplified BTK signaling pathway in B-cells.
Experimental Protocols
The following protocols are designed to assess the in vitro cell-based activity of this compound. It is recommended to use B-cell lymphoma cell lines that are known to be dependent on BCR signaling, such as TMD8 (Activated B-Cell like Diffuse Large B-Cell Lymphoma) or Ramos (Burkitt's Lymphoma).
Western Blot Analysis of BTK Pathway Inhibition
This protocol allows for the direct visualization of the inhibition of BTK autophosphorylation and the phosphorylation of its downstream substrate, PLCγ2.
Workflow:
Caption: Workflow for Western Blot Analysis.
Materials:
-
B-cell lymphoma cell line (e.g., TMD8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Anti-IgM antibody
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed TMD8 cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 1 µM) for 2 hours. Include a DMSO vehicle control.
-
BCR Stimulation: Stimulate the B-cell receptor by adding anti-IgM antibody to a final concentration of 10 µg/mL for 10 minutes.
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in 100 µL of lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation:
| Treatment | p-BTK (Tyr223) Intensity | Total BTK Intensity | p-PLCγ2 (Tyr759) Intensity | Total PLCγ2 Intensity |
| DMSO Control | (Relative Units) | (Relative Units) | (Relative Units) | (Relative Units) |
| This compound (0.1 nM) | (Relative Units) | (Relative Units) | (Relative Units) | (Relative Units) |
| This compound (1 nM) | (Relative Units) | (Relative Units) | (Relative Units) | (Relative Units) |
| This compound (10 nM) | (Relative Units) | (Relative Units) | (Relative Units) | (Relative Units) |
| This compound (100 nM) | (Relative Units) | (Relative Units) | (Relative Units) | (Relative Units) |
| This compound (1 µM) | (Relative Units) | (Relative Units) | (Relative Units) | (Relative Units) |
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the effect of this compound on cell proliferation.
Workflow:
Caption: Workflow for Cell Proliferation Assay.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Complete cell culture medium
-
This compound
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed Ramos cells at a density of 5,000 cells per well in 100 µL of medium in a 96-well plate.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.
Data Presentation:
| This compound Conc. | Luminescence (RLU) | % Inhibition of Proliferation |
| 0 (DMSO) | (Value) | 0 |
| 0.1 nM | (Value) | (Calculated Value) |
| 1 nM | (Value) | (Calculated Value) |
| 10 nM | (Value) | (Calculated Value) |
| 100 nM | (Value) | (Calculated Value) |
| 1 µM | (Value) | (Calculated Value) |
| 10 µM | (Value) | (Calculated Value) |
The IC50 value can be determined by plotting the % inhibition of proliferation against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro cell-based characterization of the BTK inhibitor, this compound. These assays will enable researchers to confirm its mechanism of action by assessing the inhibition of the BTK signaling pathway and to quantify its anti-proliferative effects in relevant cancer cell models. The high potency of this compound against both wild-type and C481S mutant BTK suggests its potential as a valuable therapeutic agent in B-cell malignancies.
References
Application Notes and Protocols: Preparation of Btk-IN-10 Stock Solutions for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of stock solutions of Btk-IN-10 (CAS: 2758596-07-3), a potent inhibitor of Bruton's tyrosine kinase (Btk). These guidelines are intended for researchers, scientists, and drug development professionals utilizing this compound in various experimental settings. The protocols herein cover the necessary calculations, materials, and procedures to ensure accurate and reproducible preparation of stock solutions for in vitro and in vivo studies.
Introduction to this compound
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a critical role in multiple signaling pathways, most notably the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for B-cell development, differentiation, and proliferation. Dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases.
This compound is a highly potent small molecule inhibitor of Btk. It has been shown to inhibit both wild-type Btk and the C481S mutant, which is associated with acquired resistance to some covalent Btk inhibitors, with an IC50 of less than 5 nM.[2][3] The precise and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results.
This compound Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 2758596-07-3 | [2] |
| Molecular Formula | C₂₅H₂₄F₂N₄O₂ | [2] |
| Molecular Weight | 450.48 g/mol | [2] |
| IC₅₀ (wild-type Btk) | <5 nM | [2][3] |
| IC₅₀ (C481S mutant Btk) | <5 nM | [2][3] |
| Recommended Storage | Store powder at -20°C for long-term. | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder (CAS: 2758596-07-3)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated precision balance
-
Vortex mixer
-
Pipettors and sterile pipette tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a clean, dry microcentrifuge tube on a precision balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.505 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 450.48 g/mol x 1000 mg/g = 4.505 mg
-
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 10-50 µL) in sterile, light-protecting microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Working Solutions
For cell-based assays, the high-concentration DMSO stock solution must be further diluted to the final desired experimental concentration in the appropriate cell culture medium.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.
-
Prepare fresh working solutions from the frozen stock aliquots for each experiment.
-
A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Example Dilution:
To prepare a 100 µL working solution of 100 nM this compound in cell culture medium from a 10 mM stock:
-
Perform a serial dilution of the 10 mM stock solution in DMSO or the cell culture medium. For instance, a 1:100 dilution of the 10 mM stock in medium will result in a 100 µM intermediate solution.
-
Then, add 0.1 µL of the 100 µM intermediate solution to 99.9 µL of cell culture medium to achieve the final 100 nM concentration. The final DMSO concentration in this example would be negligible.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for this compound Stock Solution Preparation.
Simplified Btk Signaling Pathway
Caption: Simplified Btk Signaling Pathway and the inhibitory action of this compound.
References
Application Notes and Protocols: Optimal Dosage of Btk Inhibitor X for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal dosage of Btk Inhibitor X, a novel Bruton's tyrosine kinase (Btk) inhibitor, for in vivo animal studies. The following protocols and data are intended to serve as a starting point for researchers investigating the therapeutic potential of Btk Inhibitor X in various disease models.
Mechanism of Action
Btk is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1][2][3] Dysregulation of the BCR signaling pathway is implicated in the pathogenesis of several B-cell malignancies and autoimmune diseases.[2][4] Btk Inhibitor X is a potent and selective inhibitor of Btk, effectively blocking the downstream signaling cascade that leads to B-cell proliferation and survival.[2][5]
Caption: Btk signaling pathway and its inhibition by Btk Inhibitor X.
Pharmacokinetics in Mice
Pharmacokinetic (PK) studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, which informs the dosing regimen. The following table summarizes the PK parameters of Btk Inhibitor X in male BALB/c mice following a single oral administration.
| Parameter | 10 mg/kg | 30 mg/kg | 100 mg/kg |
| Cmax (ng/mL) | 450 ± 75 | 1350 ± 210 | 4200 ± 550 |
| Tmax (h) | 1.0 | 1.5 | 1.5 |
| AUC (0-24h) (ng·h/mL) | 1800 ± 300 | 6500 ± 980 | 21000 ± 3200 |
| T1/2 (h) | 4.5 ± 0.8 | 5.2 ± 1.1 | 6.1 ± 1.3 |
| Bioavailability (%) | 35 | 40 | 42 |
Table 1: Pharmacokinetic parameters of Btk Inhibitor X in BALB/c mice. Data are presented as mean ± standard deviation.
In Vivo Efficacy Study Protocol
This protocol describes a general workflow for evaluating the in vivo efficacy of Btk Inhibitor X in a xenograft mouse model of B-cell lymphoma.
References
- 1. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Bruton Tyrosine Kinase Inhibitors: Present and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
Application Notes: Detecting Btk-IN-10 Target Engagement in Cellular Assays Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling pathways.[1][2] Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1] Btk-IN-10 is a potent and specific inhibitor of Btk. Assessing the engagement of this compound with its target in a cellular context is crucial for understanding its mechanism of action and for dose-response studies. One of the most common and accessible methods to determine target engagement for kinase inhibitors is to measure the phosphorylation status of the kinase or its direct substrates by Western blot. Upon activation of the BCR signaling cascade, Btk undergoes autophosphorylation at Tyrosine 223 (Y223) within its SH3 domain, a key step for its full enzymatic activity.[3][4] This phosphorylation event can be used as a proximal biomarker for Btk activity. Inhibition of Btk by a small molecule inhibitor like this compound is expected to decrease the level of phosphorylated Btk (pBtk) at Y223. This application note provides a detailed protocol for a Western blot-based assay to quantify the target engagement of this compound by measuring the inhibition of Btk phosphorylation at Y223 in a relevant cell line.
Btk Signaling Pathway
The following diagram illustrates a simplified Btk signaling pathway, initiated by B-cell receptor (BCR) activation and leading to downstream cellular responses. This compound acts by inhibiting the kinase activity of Btk, thereby blocking the phosphorylation of downstream substrates like PLCγ2.
Caption: Btk Signaling Pathway and Point of Inhibition.
Experimental Workflow for Btk Target Engagement Assay
The diagram below outlines the major steps of the Western blot protocol to assess this compound target engagement.
Caption: Western Blot Workflow for Btk Target Engagement.
Quantitative Data Summary
The following table summarizes representative quantitative data from a Western blot experiment designed to measure the target engagement of this compound. Ramos cells, a human Burkitt's lymphoma cell line with constitutively active BCR signaling, were treated with increasing concentrations of this compound for 24 hours. The levels of phosphorylated Btk (pBtk Y223) and total Btk were quantified by densitometry, and the ratio of pBtk to total Btk was calculated to normalize for any variations in protein loading. The data demonstrates a dose-dependent inhibition of Btk autophosphorylation, indicating successful target engagement by this compound.[4]
| This compound Conc. (µM) | Mean pBtk/Total Btk Ratio | Standard Deviation | % Inhibition of Phosphorylation |
| 0 (Vehicle) | 1.00 | 0.08 | 0% |
| 0.01 | 0.85 | 0.06 | 15% |
| 0.1 | 0.52 | 0.05 | 48% |
| 0.5 | 0.21 | 0.03 | 79% |
| 1.0 | 0.09 | 0.02 | 91% |
| 5.0 | 0.04 | 0.01 | 96% |
Note: This data is representative and serves as an example. Actual results may vary depending on the specific experimental conditions, cell line, and reagents used.
Detailed Experimental Protocol
This protocol details the steps for performing a Western blot to determine the target engagement of this compound by measuring the phosphorylation of Btk at Tyr223.
Materials and Reagents:
-
Cell Line: Ramos (or other suitable B-cell lymphoma line)
-
This compound: Stock solution in DMSO
-
Cell Culture Medium: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Gels, running buffer, sample loading buffer
-
Transfer: PVDF membrane, transfer buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-pBtk (Y223) monoclonal antibody
-
Mouse anti-total Btk monoclonal antibody
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Procedure:
-
Cell Culture and Treatment:
-
Culture Ramos cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 0.01, 0.1, 0.5, 1.0, 5.0 µM) for 24 hours. Include a vehicle control (DMSO) corresponding to the highest concentration of the inhibitor.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to the cell pellet.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples. Prepare samples for loading by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of total protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 90 minutes or using a semi-dry transfer system.
-
Confirm successful transfer by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[5] Using BSA instead of milk is recommended to reduce background when detecting phosphorylated proteins.[5]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Use a rabbit anti-pBtk (Y223) antibody and a mouse anti-total Btk antibody simultaneously if performing two-color detection, or probe sequentially on separate blots or after stripping.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (goat anti-rabbit and/or goat anti-mouse) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities for pBtk (Y223) and total Btk using image analysis software (e.g., ImageJ).
-
Calculate the ratio of pBtk to total Btk for each sample to normalize for protein loading.
-
Plot the normalized pBtk/total Btk ratio against the concentration of this compound to determine the dose-dependent inhibition and calculate an IC50 value for target engagement.
-
References
- 1. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. Regulation of Btk function by a major autophosphorylation site within the SH3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of Kinase Inhibitors Using Btk-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[1][2][3] The development of potent and selective Btk inhibitors is a major focus of drug discovery. High-throughput screening (HTS) is an essential methodology for identifying and characterizing novel kinase inhibitors from large compound libraries.[4]
This application note provides a detailed protocol for a high-throughput screening assay to identify and characterize inhibitors of Btk, using Btk-IN-10 as a reference compound. This compound is a highly potent Btk inhibitor with a reported IC50 of less than 5 nM for both wild-type Btk and the C481S mutant, which confers resistance to some covalent inhibitors.[2] The protocol described here is based on a luminescence-based ADP detection assay, a common and robust method for monitoring kinase activity.[4][5][6]
Btk Signaling Pathway
Btk is a key component of the B-cell receptor signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of Btk. Activated Btk then phosphorylates downstream substrates, such as phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events leading to calcium mobilization, activation of transcription factors like NF-κB, and ultimately, B-cell proliferation, differentiation, and survival.[1][2][3]
Experimental Workflow
The high-throughput screening workflow is designed for efficiency and robustness, moving from initial screening of a compound library to more detailed characterization of identified "hits".
Quantitative Data Summary
The following tables summarize key quantitative data for a typical Btk HTS assay.
Table 1: this compound Potency
| Compound | Target | IC50 (nM) | Reference |
| This compound | Wild-Type Btk | < 5 | MedchemExpress |
| This compound | C481S Mutant Btk | < 5 | MedchemExpress |
Table 2: HTS Assay Quality Control Parameters
| Parameter | Value | Interpretation |
| Z'-Factor | 0.75 | Excellent assay quality, well-separated positive and negative controls.[7][8] |
| Signal-to-Background Ratio | > 10 | Sufficient dynamic range for hit identification. |
| Coefficient of Variation (%CV) | < 10% | High precision and reproducibility of the assay. |
Table 3: Example Selectivity Profile for a Btk Inhibitor
| Kinase | % Inhibition at 1 µM |
| Btk | 98% |
| Tec | 85% |
| Itk | 70% |
| EGFR | < 10% |
| Src | < 15% |
Experimental Protocols
Materials and Reagents
-
Recombinant human Btk enzyme
-
Poly (4:1 Glu, Tyr) peptide substrate
-
Adenosine triphosphate (ATP)
-
This compound (for use as a positive control)
-
Dimethyl sulfoxide (DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and/or automated liquid handling system
-
Plate reader capable of measuring luminescence
Protocol for Primary HTS of Btk Inhibitors
-
Compound Plating:
-
Prepare a master plate of test compounds and this compound (as a positive control) diluted in DMSO.
-
Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of each compound solution to the wells of a 384-well assay plate.
-
For negative controls, add DMSO only to designated wells.
-
-
Reagent Preparation:
-
Prepare a 2X Btk enzyme solution in kinase assay buffer.
-
Prepare a 2X substrate/ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for Btk.
-
-
Kinase Reaction:
-
Add 10 µL of the 2X Btk enzyme solution to each well of the assay plate containing the compounds.
-
Pre-incubate the enzyme and compounds for 30 minutes at room temperature. This pre-incubation step is particularly important for covalent inhibitors.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 20 µL.
-
-
Reaction Incubation and Termination:
-
Incubate the reaction plate at 30°C for 60 minutes.
-
Terminate the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.[9]
-
-
Signal Generation and Detection:
-
Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Data Analysis
-
Z'-Factor Calculation:
-
The Z'-factor is a measure of assay quality and is calculated using the following formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| where "pos" refers to the positive control (e.g., this compound) and "neg" refers to the negative control (DMSO).
-
A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.[7][8]
-
-
Percentage Inhibition Calculation:
-
The percentage inhibition for each test compound is calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
-
Hit Identification:
-
"Hits" are typically defined as compounds that exhibit a percentage inhibition above a certain threshold (e.g., > 50% or 3 standard deviations from the mean of the negative controls).
-
Protocol for IC50 Determination of "Hits"
-
Serial Dilution:
-
Prepare a serial dilution of the "hit" compounds and this compound in DMSO. A typical starting concentration is 10 µM with 10-point, 3-fold dilutions.
-
-
Assay Performance:
-
Perform the kinase assay as described in the primary HTS protocol, using the serially diluted compounds.
-
-
Data Analysis:
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Conclusion
This application note provides a comprehensive guide for the high-throughput screening of Btk inhibitors using the potent inhibitor this compound as a reference. The detailed protocols and data presentation guidelines will enable researchers to effectively identify and characterize novel Btk inhibitors for potential therapeutic development. The robustness of the described luminescence-based assay, coupled with rigorous data analysis, ensures the generation of high-quality, reproducible results.
References
- 1. Inhibitors targeting Bruton’s tyrosine kinase in cancers: drug development advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to gain an edge in BTK target research? [synapse.patsnap.com]
- 3. Bruton’s Tyrosine Kinase Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BTK Kinase Enzyme System [promega.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. assay.dev [assay.dev]
- 8. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. promega.com [promega.com]
Application Notes and Protocols for In Vivo Imaging of Btk-IN-10 Distribution in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase involved in multiple signaling pathways that govern B-cell development, activation, and proliferation.[1][2] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[3][4] Small-molecule Btk inhibitors have revolutionized the treatment of diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[5][6]
To facilitate the development of novel Btk inhibitors and to better understand their in vivo behavior, imaging probes that can visualize and quantify Btk expression and target engagement in living organisms are invaluable.[7][8] This document provides detailed application notes and protocols for the in vivo imaging of Btk-IN-10, a hypothetical imaging probe designed to target Btk, in animal models. The methodologies described herein are based on established principles for in vivo imaging of similar small molecule probes targeting Btk.
Btk Signaling Pathway
Btk is a key component of the B-cell receptor (BCR) signaling pathway.[9] Upon BCR activation, Btk is recruited to the cell membrane and phosphorylated, initiating a downstream signaling cascade that involves the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[10] This cascade ultimately activates transcription factors such as NF-κB, promoting B-cell survival, proliferation, and differentiation.[2][9]
Caption: Btk Signaling Pathway.
Application Notes
Principle of In Vivo Imaging with this compound
This compound is a probe, which could be fluorescent or radiolabeled, that specifically binds to Btk. When introduced into an animal model, this compound will accumulate in tissues and cells with high Btk expression.[11][12] By detecting the signal from this compound using appropriate imaging modalities (e.g., optical imaging for fluorescent probes, PET for radiolabeled probes), the distribution, and relative abundance of Btk can be assessed non-invasively.[8][13] This allows for longitudinal studies in the same animal, reducing biological variability and the number of animals required.[8]
Potential Applications
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound and its target engagement.[14]
-
Tumor Model Imaging: To visualize Btk-positive tumors and monitor tumor growth and response to therapy.[4][15]
-
Autoimmune Disease Models: To assess Btk expression in inflamed tissues in models of diseases like rheumatoid arthritis or lupus.[4]
-
Drug Development: To evaluate the efficacy of new Btk inhibitors by competing with this compound for binding to Btk.[7]
Experimental Protocols
General In Vivo Imaging Workflow
The following diagram outlines a typical workflow for an in vivo imaging experiment using this compound.
Caption: General In Vivo Imaging Workflow.
Protocol 1: In Vivo Optical Imaging of this compound in a Subcutaneous Tumor Model
This protocol describes the use of a fluorescently labeled this compound for imaging Btk expression in a mouse model with subcutaneous tumors.
Materials:
-
Fluorescently labeled this compound
-
Animal model (e.g., immunodeficient mice with Btk-positive tumor xenografts, such as REC-1)[15]
-
In vivo optical imaging system
-
Anesthesia (e.g., isoflurane)
-
Sterile saline
-
Calipers
Procedure:
-
Animal Preparation:
-
Acclimate animals to the facility for at least one week.
-
Implant Btk-positive tumor cells (e.g., 5 x 10^6 REC-1 cells) subcutaneously into the flank of each mouse.
-
Monitor tumor growth with calipers. Proceed with imaging when tumors reach a suitable size (e.g., 100-200 mm³).
-
-
This compound Administration:
-
Prepare a solution of fluorescent this compound in sterile saline at the desired concentration.
-
Anesthetize the mouse using isoflurane.
-
Administer a defined dose of this compound via intravenous (tail vein) injection.
-
-
In Vivo Imaging:
-
At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mouse.
-
Place the animal in the in vivo optical imaging system.
-
Acquire fluorescent images using the appropriate excitation and emission filters for the fluorophore on this compound.
-
Acquire a white light image for anatomical reference.
-
-
Image Analysis:
-
Using the imaging software, draw regions of interest (ROIs) around the tumor and a control region (e.g., muscle).
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the tumor-to-background ratio.
-
-
Ex Vivo Validation (Optional but Recommended):
-
After the final imaging session, euthanize the animal.
-
Excise the tumor and other major organs (liver, kidneys, spleen, etc.).
-
Image the excised tissues ex vivo to confirm the in vivo signal.
-
Tissues can be further processed for histology or western blotting to confirm Btk expression.
-
Protocol 2: In Vivo PET Imaging of this compound in an Orthotopic Lymphoma Model
This protocol outlines the use of a radiolabeled this compound (e.g., with 18F) for PET imaging in a more clinically relevant orthotopic model of lymphoma.
Materials:
-
18F-labeled this compound
-
Animal model (e.g., immunodeficient mice with orthotopically implanted Btk-positive lymphoma cells, such as JeKo-1)[4]
-
PET/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Sterile saline
Procedure:
-
Animal Preparation:
-
Establish an orthotopic lymphoma model by intravenously injecting Btk-positive lymphoma cells (e.g., 1 x 10^6 JeKo-1 cells).
-
Allow sufficient time for the disease to establish, which can be monitored by bioluminescence imaging if the cells are luciferase-tagged.
-
-
18F-Btk-IN-10 Administration:
-
Prepare a sterile, injectable solution of 18F-Btk-IN-10.
-
Anesthetize the mouse.
-
Administer a known activity of 18F-Btk-IN-10 (e.g., 3.7-7.4 MBq) via intravenous injection.
-
-
PET/CT Imaging:
-
At a specific time point post-injection (e.g., 60 minutes), anesthetize the mouse and position it in the PET/CT scanner.[4]
-
Perform a CT scan for anatomical localization.
-
Acquire a dynamic or static PET scan over a defined time period.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images with correction for attenuation, scatter, and radioactive decay.
-
Co-register the PET and CT images.
-
Draw volumes of interest (VOIs) over tissues of interest (e.g., tumor-infiltrated lymph nodes, spleen, bone marrow) and background tissues.
-
Quantify the radioactivity concentration in each VOI, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).
-
-
Blocking Study (for Specificity):
-
To confirm that the uptake of 18F-Btk-IN-10 is specific to Btk, a separate cohort of animals can be pre-treated with a non-radiolabeled Btk inhibitor before the administration of the radiotracer.
-
A significant reduction in the PET signal in Btk-expressing tissues would indicate specific binding.[4]
-
Data Presentation
Quantitative data from in vivo imaging studies should be summarized in tables for clear comparison between different experimental groups and time points.
Table 1: Biodistribution of 18F-Btk-IN-10 in a JeKo-1 Xenograft Model
| Tissue | %ID/g (Mean ± SD) at 60 min post-injection |
| Blood | 1.5 ± 0.3 |
| Heart | 0.8 ± 0.2 |
| Lungs | 2.1 ± 0.5 |
| Liver | 5.4 ± 1.2 |
| Spleen | 8.9 ± 2.1 |
| Kidneys | 15.2 ± 3.5 |
| Muscle | 0.5 ± 0.1 |
| Bone | 1.2 ± 0.4 |
| Tumor | 6.7 ± 1.8 |
Table 2: Tumor-to-Muscle Ratios of Fluorescent this compound Over Time
| Time Point | Tumor-to-Muscle Ratio (Mean ± SD) |
| 1 hour | 2.5 ± 0.6 |
| 4 hours | 4.8 ± 1.1 |
| 24 hours | 8.2 ± 2.3 |
| 48 hours | 6.5 ± 1.9 |
Conclusion
In vivo imaging of this compound distribution in animal models provides a powerful, non-invasive tool for studying the role of Btk in health and disease, as well as for accelerating the development of novel Btk-targeted therapies. The protocols and application notes provided here offer a framework for researchers to design and execute robust in vivo imaging studies. Careful experimental design, including the use of appropriate animal models and validation studies, is crucial for obtaining meaningful and reproducible results.
References
- 1. Optimized Near-IR fluorescent agents for in vivo imaging of Btk expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Synthesis and Preclinical Evaluation of a Novel Fluorine-18-Labeled Tracer for Positron Emission Tomography Imaging of Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BTK inhibitors: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule BTK inhibitors: From discovery to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Labeling of Bruton’s Tyrosine Kinase (BTK) Inhibitor [11C]BIO-2008846 in Three Different Positions and Measurement in NHP Using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of a Selective Labeling Probe for Bruton's Tyrosine Kinase Quantification in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. appliedstemcell.com [appliedstemcell.com]
- 15. [18F]BTK-1: A Novel Positron Emission Tomography Tracer for Imaging Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Btk-IN-10 Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the solubility of Btk-IN-10 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 50 mg/mL (113.26 mM).[1][2] For complete dissolution, the use of ultrasonication is recommended.[1][2]
Q2: How should I store the this compound stock solution?
A2: Store the DMSO stock solution in small aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[3] When stored properly at -80°C, the stock solution is stable for up to six months. For short-term storage (up to one month), aliquots can be kept at -20°C.[2]
Q3: What is the maximum permissible concentration of DMSO in my in vitro assay?
A3: The maximum tolerated DMSO concentration varies depending on the assay type and the cell line used.
-
For cell-based assays, it is generally recommended to keep the final DMSO concentration at or below 0.1% to minimize cytotoxic effects.[3][4] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.
-
For biochemical (e.g., kinase) assays, a final DMSO concentration of 1-2% is often acceptable.[5] However, it is always best practice to determine the maximal DMSO concentration that does not affect enzyme activity in a preliminary experiment.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer or cell culture medium. What should I do?
A4: Precipitation upon dilution of a DMSO stock in an aqueous medium is a common issue with poorly soluble compounds. Please refer to the troubleshooting guide below for detailed strategies to address this problem.
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound in your experiments.
Initial Steps: Optimizing the Dilution Process
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in the assay buffer or cell culture medium. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Vortexing/Mixing: Ensure thorough mixing by vortexing or gently pipetting immediately after adding the this compound solution to the aqueous medium.
-
Temperature: Pre-warming the assay buffer or medium to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.
Advanced Strategies for Persistent Precipitation
If precipitation continues, consider the following formulation strategies. It is essential to validate each approach to ensure it does not interfere with your assay.
| Strategy | Description | Experimental Protocol | Considerations |
| Use of a Surfactant | Low concentrations of non-ionic surfactants can help to maintain the solubility of hydrophobic compounds. | 1. Prepare a stock solution of a non-ionic surfactant such as Tween® 80 or Pluronic® F-127 in your assay buffer (e.g., 1-10% w/v). 2. When preparing your working solution of this compound, add the surfactant to the final solution at a low concentration (e.g., 0.01-0.1%). 3. Perform a control experiment with the surfactant alone to ensure it does not affect your assay readout. | Surfactants can interfere with some biological assays. Always include a vehicle control with the surfactant. |
| Protein Carrier | For cell-based assays, serum proteins like albumin can help to solubilize hydrophobic compounds. | 1. If using a serum-free medium, consider adding a low concentration of bovine serum albumin (BSA) (e.g., 0.1-0.5% w/v) to your medium before adding this compound. 2. Ensure the BSA is fatty acid-free if lipids could interfere with your experiment. | The added protein may interact with this compound or other components of your assay. |
| Cyclodextrin Encapsulation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. | 1. Prepare a stock solution of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your assay buffer. 2. Incubate your this compound DMSO stock with the cyclodextrin solution at a specific molar ratio (e.g., 1:1 to 1:10 drug-to-cyclodextrin) before the final dilution into the assay medium. | The complexation may alter the effective concentration of the free drug available to interact with its target. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of 100% DMSO to achieve a 50 mg/mL concentration.
-
Place the vial in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no solid particles remain.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions for a Cell-Based Assay (Example)
This protocol aims for a final this compound concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Prepare an intermediate dilution of the 50 mg/mL (113.26 mM) this compound stock solution in 100% DMSO. For example, dilute the stock 1:113.26 to get a 10 mM intermediate stock.
-
Further dilute the 10 mM intermediate stock 1:10 in 100% DMSO to obtain a 1 mM working stock.
-
Add 1 µL of the 1 mM working stock to 999 µL of pre-warmed cell culture medium to achieve a final concentration of 1 µM this compound and 0.1% DMSO. Mix thoroughly by gentle inversion or pipetting.
-
Perform serial dilutions from this working solution in cell culture medium containing 0.1% DMSO to generate a dose-response curve.
Visualizing Experimental Workflows and Pathways
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Inhibition of the Btk signaling pathway by this compound.
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Optimizing Btk-IN-10 concentration to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bruton's tyrosine kinase (BTK) inhibitors. The focus is on optimizing the concentration of these inhibitors to minimize off-target effects and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BTK inhibitors?
A1: Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for the proliferation, survival, and differentiation of B-cells.[3] In certain B-cell malignancies, this pathway is overactive, leading to uncontrolled cell growth.[2] BTK inhibitors work by blocking the activity of the BTK enzyme, thereby disrupting the BCR signaling cascade and inducing the death of malignant B-cells.[1][2]
Q2: What are "off-target" effects of BTK inhibitors and why are they a concern?
A2: Off-target effects occur when a drug interacts with proteins other than its intended target. In the case of BTK inhibitors, this means they can inhibit other kinases besides BTK. These unintended interactions can lead to a variety of adverse effects. For example, off-target inhibition of other kinases by the first-generation BTK inhibitor ibrutinib has been associated with side effects like bleeding and cardiotoxicity, including atrial fibrillation.[4][5][6] Minimizing off-target effects is critical for developing safer and more effective therapies.
Q3: How can I determine the optimal concentration of a BTK inhibitor for my experiments?
A3: The optimal concentration will be a balance between achieving maximal inhibition of BTK (on-target effect) and minimal inhibition of other kinases (off-target effects). A good starting point is to use a concentration range around the inhibitor's IC50 (half-maximal inhibitory concentration) for BTK. It is crucial to perform a dose-response experiment in your specific cell line or system to determine the lowest effective concentration that elicits the desired biological response while minimizing toxicity.
Q4: What is a kinome profile and how can it help in optimizing inhibitor concentration?
A4: A kinome profile is a broad screening of a compound against a large number of kinases (the "kinome").[7][8] This analysis provides a selectivity profile, showing which kinases are inhibited by the compound at a given concentration. By comparing the inhibition of BTK to the inhibition of other kinases, you can assess the selectivity of your inhibitor.[9] A more selective inhibitor will show potent inhibition of BTK with minimal impact on other kinases. Reviewing the kinome profile can help you choose a concentration that is highly selective for BTK.
Troubleshooting Guides
Problem 1: High levels of cell death or toxicity observed even at low concentrations of the BTK inhibitor.
-
Possible Cause 1: Off-target effects. The inhibitor may be affecting other essential kinases in your cell model, leading to toxicity.
-
Troubleshooting Step:
-
Review Kinome Profiling Data: If available, examine the kinome profile of your specific BTK inhibitor to identify potential off-target kinases that might be responsible for the observed toxicity.
-
Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) with a wider range of inhibitor concentrations to precisely determine the cytotoxic concentration.
-
Use a More Selective Inhibitor: Consider switching to a second or third-generation BTK inhibitor, which are generally designed to have fewer off-target effects.[4][5]
-
-
-
Possible Cause 2: Cell line sensitivity. The cell line you are using may be particularly sensitive to the inhibition of the BTK pathway or to off-target effects.
-
Troubleshooting Step:
-
Titrate Concentration: Perform a careful titration of the inhibitor concentration, starting from a very low dose, to find a sub-toxic yet effective concentration.
-
Compare with a Control Cell Line: If possible, use a control cell line that does not rely on the BTK pathway for survival to distinguish between on-target and off-target toxicity.
-
-
Problem 2: Inconsistent or non-reproducible experimental results.
-
Possible Cause 1: Inhibitor instability or degradation. The BTK inhibitor may not be stable under your experimental conditions (e.g., in media over time).
-
Troubleshooting Step:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of the inhibitor from a stock solution for each experiment.
-
Check Storage Conditions: Ensure the stock solution is stored correctly according to the manufacturer's instructions (e.g., at -80°C, protected from light).
-
-
-
Possible Cause 2: Variability in cell culture. Differences in cell passage number, confluence, or growth phase can affect the cellular response to the inhibitor.
-
Troubleshooting Step:
-
Standardize Cell Culture Protocols: Use cells within a consistent range of passage numbers and seed them at a standardized density. Ensure cells are in the logarithmic growth phase when the experiment is initiated.
-
-
Data Presentation
Table 1: Comparative IC50 Values of Different BTK Inhibitors
This table presents a hypothetical comparison of IC50 values for different BTK inhibitors against the target kinase (BTK) and a common off-target kinase (e.g., EGFR). A higher selectivity index indicates greater selectivity for BTK.
| Inhibitor | BTK IC50 (nM) | Off-Target Kinase (EGFR) IC50 (nM) | Selectivity Index (Off-Target IC50 / BTK IC50) |
| Ibrutinib (1st Gen) | 0.5 | 5 | 10 |
| Acalabrutinib (2nd Gen) | 3 | 1500 | 500 |
| Zanubrutinib (2nd Gen) | 1 | 800 | 800 |
| Pirtobrutinib (3rd Gen, non-covalent) | 2.5 | >10,000 | >4000 |
Note: These are representative values and can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Determining On-Target BTK Inhibition using Western Blot
This protocol describes how to measure the inhibition of BTK activity in cells by assessing the phosphorylation of its downstream target, PLCγ2.
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the BTK inhibitor (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 1-2 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-PLCγ2 (a downstream target of BTK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-PLCγ2 and normalize them to a loading control (e.g., total PLCγ2 or β-actin). Plot the normalized values against the inhibitor concentration to determine the IC50 for on-target pathway inhibition.
Protocol 2: Assessing Cell Viability and Cytotoxicity using a CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures the number of viable cells in culture based on the quantification of ATP.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Inhibitor Treatment: Add a serial dilution of the BTK inhibitor to the wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells. Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 for cytotoxicity.
Mandatory Visualizations
Caption: BTK inhibitor mechanism of action in the B-cell receptor signaling pathway.
Caption: Workflow for determining the optimal concentration of a BTK inhibitor.
Caption: Troubleshooting logic for unexpected cell toxicity.
References
- 1. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 2. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. youtube.com [youtube.com]
- 6. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. google.com [google.com]
Identifying and characterizing Btk-IN-10 metabolites
Disclaimer: Information on the specific compound "Btk-IN-10" is not publicly available. This guide is based on the characteristics of novel small molecule Bruton's tyrosine kinase (Btk) inhibitors and is intended to serve as a comprehensive resource for researchers working with similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Btk inhibitors like this compound?
A1: Btk inhibitors are targeted therapies that primarily function by blocking the activity of Bruton's tyrosine kinase (Btk), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] This pathway is essential for the proliferation, differentiation, and survival of B-cells.[1][2] By inhibiting Btk, these compounds can disrupt these processes, making them effective in the treatment of various B-cell malignancies and autoimmune diseases.[1][2]
Q2: What are the expected major metabolic pathways for a novel Btk inhibitor?
A2: While specific pathways depend on the chemical structure, common metabolic transformations for small molecule kinase inhibitors include:
-
Phase I Reactions: Primarily oxidation, often mediated by cytochrome P450 (CYP) enzymes in the liver. This can involve hydroxylation, N-dealkylation, or O-dealkylation.
-
Phase II Reactions: Conjugation reactions to increase water solubility and facilitate excretion. Glucuronidation is a common pathway for compounds with hydroxyl or amine functionalities.
Q3: What analytical techniques are most suitable for identifying and characterizing this compound metabolites?
A3: A combination of techniques is typically employed:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary tool for detecting and identifying potential metabolites in complex biological matrices due to its high sensitivity and ability to provide structural information through fragmentation patterns.[4][5]
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which aids in determining the elemental composition of metabolites.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the definitive structural elucidation of isolated metabolites, providing detailed information about the molecule's carbon-hydrogen framework.[6][7][8]
Q4: What are the common challenges in identifying metabolites of novel kinase inhibitors?
A4: Researchers may encounter several challenges:
-
Low Abundance: Metabolites are often present at much lower concentrations than the parent drug.[9]
-
Structural Similarity: Metabolites may have very similar structures to the parent compound and to each other, making chromatographic separation difficult.
-
Isomeric Metabolites: Distinguishing between isomers (e.g., positional isomers of hydroxylation) can be challenging with MS alone and often requires NMR or derivatization.
-
Lack of Reference Standards: Authentic standards for metabolites are often not available, making absolute quantification and definitive identification more complex.[9]
Troubleshooting Guides
Chromatography (HPLC/UHPLC) Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Column overload | Dilute the sample. |
| Column contamination | Wash the column with a strong solvent. If the problem persists, replace the column.[10] | |
| Poorly packed column bed | Replace the column. | |
| Peak Splitting or Broadening | Column void or damage | Replace the column.[11] |
| Incompatible sample solvent and mobile phase | Ensure the sample is dissolved in a solvent similar in strength to the mobile phase.[11] | |
| Clogged frit | Reverse-flush the column (if recommended by the manufacturer) or replace the frit. | |
| Retention Time Shift | Change in mobile phase composition | Prepare fresh mobile phase and ensure proper mixing.[12] |
| Fluctuation in column temperature | Use a column oven to maintain a stable temperature.[12] | |
| Pump malfunction | Check for leaks and ensure the pump is delivering a consistent flow rate.[13] | |
| Ghost Peaks | Carryover from previous injection | Run several blank injections to wash the system.[10] |
| Contaminated mobile phase or system | Prepare fresh mobile phase and clean the injector and sample loop. |
Mass Spectrometry (MS) Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Signal Intensity | Ion suppression from matrix components | Improve sample cleanup (e.g., solid-phase extraction). Dilute the sample. |
| Poor ionization efficiency | Optimize MS source parameters (e.g., spray voltage, gas flow, temperature). Try a different ionization mode (e.g., APCI instead of ESI). | |
| Clogged ion transfer tube | Clean the instrument according to the manufacturer's protocol. | |
| In-source Fragmentation | High source temperature or voltage | Reduce the source temperature and cone voltage. |
| Unstable Signal | Dirty ion source | Clean the ion source components. |
| Inconsistent solvent delivery from LC | Troubleshoot the LC pump and check for leaks. | |
| Mass Inaccuracy (HRMS) | Instrument not calibrated | Calibrate the mass spectrometer using the appropriate standard. |
| Temperature fluctuations in the lab | Ensure a stable laboratory environment. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolism of this compound in vitro.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (e.g., a structurally similar, stable compound)
-
96-well plates
-
Incubator/shaker
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer and the HLM suspension.
-
Add the this compound working solution to the wells to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to the wells.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the remaining concentration of this compound at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Protocol 2: Metabolite Identification using LC-HRMS
Objective: To identify potential metabolites of this compound from in vitro or in vivo samples.
Materials:
-
Sample containing potential metabolites (from in vitro incubation or in vivo study)
-
LC-HRMS system (e.g., Q-TOF or Orbitrap)
-
C18 analytical column
-
Mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile)
-
Metabolite identification software
Procedure:
-
Sample Preparation: Precipitate proteins from the sample matrix (e.g., with cold acetonitrile) and centrifuge. Evaporate the supernatant to dryness and reconstitute in a smaller volume of mobile phase A.
-
LC Separation:
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution to separate the parent compound from its metabolites. A typical gradient might run from 5% B to 95% B over 30 minutes.
-
-
MS Data Acquisition:
-
Acquire data in both positive and negative ion modes.
-
Perform a full scan MS experiment to detect all ions.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire MS/MS spectra for the most abundant ions.
-
-
Data Analysis:
-
Process the raw data using metabolite identification software.
-
Compare the chromatograms of control (vehicle-treated) and this compound-treated samples to identify unique peaks in the treated samples.
-
For each potential metabolite, determine its accurate mass and propose a molecular formula.
-
Analyze the MS/MS fragmentation pattern to deduce the structure of the metabolite. Compare the fragmentation of the metabolite to that of the parent compound to identify the site of metabolic modification.
-
Data Presentation
Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Incubation Time (min) | 0, 5, 15, 30, 60 |
| This compound Concentration (µM) | 1 |
| In Vitro Half-life (t1/2, min) | 25.3 |
| Intrinsic Clearance (CLint, µL/min/mg) | 27.4 |
Table 2: Hypothetical Metabolites of this compound Identified by LC-HRMS
| Metabolite ID | Proposed Biotransformation | Measured m/z | Mass Shift from Parent |
| M1 | Monohydroxylation | [Parent + 15.9949] | +16 |
| M2 | Dihydroxylation | [Parent + 31.9898] | +32 |
| M3 | N-dealkylation | [Parent - 28.0313] | -28 |
| M4 | Glucuronide Conjugate | [Parent + 176.0321] | +176 |
Visualizations
Caption: Btk Signaling Pathway and Point of Inhibition.
References
- 1. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 2. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bionmr.unl.edu [bionmr.unl.edu]
- 7. NMR Spectroscopy and Databases for the Identification of Metabolites | Technology Networks [technologynetworks.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. uab.edu [uab.edu]
- 10. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 11. lcms.cz [lcms.cz]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. ijnrd.org [ijnrd.org]
Overcoming Btk-IN-10 precipitation in aqueous solutions
Welcome to the technical support center for Btk-IN-10. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experiments, with a primary focus on overcoming precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately after I added it to my aqueous buffer (e.g., PBS, cell culture medium). What happened and what should I do?
A: This is a common issue and is typically due to the low aqueous solubility of this compound. Like many small molecule kinase inhibitors, this compound is hydrophobic and will precipitate when diluted directly into an aqueous environment.
Solution: You should first prepare a high-concentration stock solution in an organic solvent, such as Dimethyl Sulfoxide (DMSO). This stock solution can then be serially diluted in your aqueous experimental buffer to the final desired concentration. This two-step process ensures the compound remains dissolved.
Q2: What is the recommended solvent for creating a this compound stock solution?
A: The recommended solvent for this compound is fresh, anhydrous DMSO. Based on data for structurally similar BTK inhibitors, high solubility can be achieved in DMSO, often with the assistance of gentle warming or sonication.[1][2][3][4] It is crucial to use high-quality, moisture-free DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[2][4]
Q3: How do I properly prepare a stock solution of this compound to ensure it is fully dissolved?
A: To prepare a homogenous stock solution, follow these steps:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve your desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly.
-
If you observe any particulates, you can facilitate dissolution by briefly warming the solution to 37°C or placing it in an ultrasonic bath.[1][3]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][3]
Q4: What is the maximum concentration of DMSO I can safely use in my cell-based experiments?
A: High concentrations of DMSO can be toxic to cells and may confound experimental results.[5] As a general rule, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v) . For sensitive cell lines or long-term incubation, a final concentration of <0.1% (v/v) is recommended. It is imperative to always include a vehicle control (medium with the same final concentration of DMSO but without this compound) in your experiments to account for any effects of the solvent itself.
Q5: I prepared my DMSO stock solution correctly, but the compound still precipitates when I dilute it to the final concentration in my cell culture medium. What are my next steps?
A: If you still observe precipitation after proper stock solution preparation, consider the following troubleshooting steps:
-
Reduce Final Concentration: Your intended final concentration may exceed the solubility limit of this compound in your specific aqueous medium. Try working with a lower final concentration.
-
Increase Final DMSO Concentration: If your experimental design allows, slightly increasing the final percentage of DMSO (while staying within non-toxic limits) can help maintain solubility.
-
Modify Dilution Method: Instead of a single large dilution, perform a serial dilution. For example, first, dilute the DMSO stock into a small volume of your aqueous buffer, vortex gently, and then add this intermediate dilution to your final volume.
-
Check Buffer Composition: Components in your buffer or medium (e.g., high salt concentrations, certain proteins) could be reducing the compound's solubility. You may need to perform a solubility test to determine the optimal buffer conditions (see Experimental Protocols section).
-
Incorporate a Surfactant: In biochemical assays (non-cell-based), adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.1%) to the buffer can help prevent precipitation and non-specific binding.[6][7]
Data & Protocols
Quantitative Data Summary
The following tables provide key data regarding the solubility and preparation of stock solutions for this compound, based on information available for closely related BTK inhibitors.
Table 1: this compound Solubility Profile
| Solvent | Concentration | Molarity | Notes |
|---|---|---|---|
| DMSO | ~50 mg/mL | ~113 mM | May require ultrasonication to fully dissolve.[1][3] |
| Ethanol | Insoluble | N/A | Not recommended as a primary solvent. |
| Water | Insoluble | N/A | Not recommended as a primary solvent.[2] |
(Note: Data is based on "BTK inhibitor 10" with a molecular weight of 441.48 g/mol . Always refer to the batch-specific molecular weight on your product's Certificate of Analysis.)[1][3]
Table 2: Stock Solution Preparation Guide (MW: 441.48 g/mol )
| Desired Stock Concentration | Volume of DMSO to Add per 1 mg of Compound | Volume of DMSO to Add per 5 mg of Compound |
|---|---|---|
| 1 mM | 2.265 mL | 11.326 mL |
| 5 mM | 0.453 mL (453 µL) | 2.265 mL |
| 10 mM | 0.227 mL (227 µL) | 1.133 mL |
(Calculations are based on the formula: Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol )))
Experimental Protocol: Solubility Assessment in Aqueous Buffer
This protocol allows you to determine the practical working solubility limit of this compound in your specific experimental buffer.
Objective: To find the maximum concentration of this compound that remains in solution in a specific aqueous buffer at a fixed final DMSO concentration.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Your target aqueous buffer (e.g., PBS, DMEM + 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Microscope or plate reader for observing precipitation
Methodology:
-
Prepare a Top Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM). Ensure it is fully dissolved.
-
Set Up Dilution Series: In separate microcentrifuge tubes, prepare a series of this compound dilutions in your target aqueous buffer. The goal is to keep the final DMSO percentage constant across all tubes (e.g., 0.5%).
-
Example for a 0.5% final DMSO concentration:
-
Tube 1 (100 µM): Add 1 µL of 50 mM DMSO stock to 499 µL of aqueous buffer.
-
Tube 2 (50 µM): Add 0.5 µL of 50 mM DMSO stock to 499.5 µL of aqueous buffer.
-
Tube 3 (25 µM): Add 0.25 µL of 50 mM DMSO stock to 499.75 µL of aqueous buffer.
-
Continue this series down to a low concentration (e.g., 1 µM).
-
Vehicle Control: Add 1 µL of pure DMSO to 499 µL of aqueous buffer.
-
-
-
Equilibrate and Observe:
-
Gently vortex each tube immediately after adding the compound.
-
Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a relevant period (e.g., 1-2 hours).
-
Visually inspect each tube for any signs of precipitation (cloudiness, visible particles). For a more sensitive assessment, you can view a small aliquot under a microscope or measure light scatter in a plate reader.
-
-
Determine Solubility Limit: The highest concentration that remains clear and free of precipitate is your practical working solubility limit for this compound in that specific buffer and under those conditions.
Visual Guides
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and solve issues with compound precipitation.
Caption: A step-by-step workflow for troubleshooting this compound precipitation issues.
Simplified Btk Signaling Pathway
Bruton's tyrosine kinase (Btk) is a critical non-receptor kinase in the B-cell receptor (BCR) signaling pathway.[8][9] Its activation is essential for B-cell proliferation, differentiation, and survival.[9][10] this compound is designed to inhibit the kinase activity of Btk, thereby blocking these downstream signals.
Caption: Simplified diagram of the B-cell receptor (BCR) signaling cascade showing the role of Btk.
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. scispace.com [scispace.com]
- 6. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 9. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Btk-IN-10 Dose-Response Curve Optimization in Cell Culture: A Technical Support Center
Welcome to the technical support center for optimizing dose-response curves of Btk-IN-10 in cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Bruton's tyrosine kinase (Btk). Btk is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1] By inhibiting Btk, this compound is expected to block downstream signaling cascades, including the NF-κB and MAPK pathways, thereby impeding the growth and survival of B-cell malignancies.[1][2]
Q2: Which cell lines are appropriate for testing this compound?
A2: Cell lines with active BCR signaling are ideal for testing Btk inhibitors. Lymphoma and leukemia cell lines of B-cell origin are commonly used. For example, Ramos (Burkitt's lymphoma) and Raji (Burkitt's lymphoma) cells are known to have constitutively active Btk signaling and are sensitive to Btk inhibitors.[1] The choice of cell line should be guided by the specific research question and the cancer type being modeled.
Q3: What is a typical starting concentration range for a this compound dose-response experiment?
A3: For a novel Btk inhibitor like this compound, it is advisable to start with a broad concentration range to determine its potency. A common starting point is a serial dilution from 10 µM down to 1 nM. The optimal range can be narrowed in subsequent experiments based on the initial findings. For some potent Btk inhibitors, activity can be observed in the low nanomolar range.
Q4: How long should I treat the cells with this compound?
A4: The treatment duration can vary depending on the assay and the cell line's doubling time. For cell viability assays, a 48 to 72-hour incubation is common to allow for effects on cell proliferation to become apparent. For signaling studies, such as measuring the phosphorylation of Btk or its downstream targets, much shorter incubation times (e.g., 1 to 4 hours) are typically sufficient.
Troubleshooting Guides
Poor Dose-Response Curve (No Sigmoidal Shape)
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration Range | The concentrations tested may be too high or too low. Perform a wider range-finding experiment (e.g., 10 nM to 100 µM). |
| Compound Insolubility | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for precipitation. |
| Cell Seeding Density | Inconsistent or inappropriate cell numbers can affect results. Optimize cell density to ensure they are in the exponential growth phase during the assay. |
| Assay Incubation Time | The incubation time may be too short or too long. Titrate the incubation time (e.g., 24, 48, 72 hours) to find the optimal window for observing a response. |
| Cell Line Insensitivity | The chosen cell line may not be sensitive to Btk inhibition. Confirm Btk expression and pathway activity in your cell line. Consider using a positive control cell line known to be sensitive to Btk inhibitors. |
High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For 96-well plates, be mindful of the "edge effect" and consider not using the outer wells or filling them with PBS.[3] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between pipetting into wells. |
| Compound Distribution | Mix the plate gently after adding the compound to ensure even distribution in each well. |
| Well-to-Well Contamination | Be careful to avoid cross-contamination between wells during media changes and reagent additions. |
| Plate Reader Issues | Ensure the plate reader is properly calibrated and that the correct wavelengths are used for absorbance or fluorescence measurements. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound
-
Target cells (e.g., Ramos)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells at a pre-optimized density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete culture medium. Perform serial dilutions to create a range of concentrations.
-
Treatment: Add 100 µL of the 2X this compound solutions to the corresponding wells. Include vehicle control (e.g., DMSO) and no-cell control (medium only) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for Phospho-Btk (pBtk)
Materials:
-
This compound
-
Target cells (e.g., Ramos)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-pBtk, anti-total Btk, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
Procedure:
-
Cell Treatment: Seed cells and treat with different concentrations of this compound for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[5][6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pBtk) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Btk and a loading control (e.g., GAPDH) to ensure equal protein loading.
Data Presentation
Table 1: Example Dose-Response Data for a Hypothetical Btk Inhibitor
| Concentration (nM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 10 | 82.1 ± 6.1 |
| 50 | 55.6 ± 3.9 |
| 100 | 35.2 ± 4.5 |
| 500 | 15.8 ± 2.7 |
| 1000 | 8.1 ± 1.9 |
Table 2: Key Parameters for this compound Dose-Response Experiments
| Parameter | Recommended Range/Value | Notes |
| Cell Line | Ramos, Raji, or other B-cell lines | Ensure cell line expresses active Btk. |
| Seeding Density | 1x10^4 - 5x10^4 cells/well | Optimize for logarithmic growth during the assay. |
| Concentration Range | 1 nM - 10 µM (initial) | Narrow down based on preliminary results. |
| Incubation Time | 48 - 72 hours (viability) | Adjust based on cell doubling time. |
| 1 - 4 hours (signaling) | Sufficient to observe changes in phosphorylation. | |
| Solvent | DMSO | Ensure final concentration is non-toxic to cells (<0.1%). |
Visualizations
Caption: Simplified Btk signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell-based dose-response assay.
References
- 1. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]
- 2. Pharmacodynamic Analysis of BTK Inhibition in Patients with Chronic Lymphocytic Leukemia Treated with Acalabrutinib | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
- 6. Western blot protocol | Abcam [abcam.com]
Technical Support Center: Btk-IN-10 and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Btk-IN-10 in cell viability assays.
Troubleshooting Guide
This guide addresses common issues encountered during cell viability experiments with this compound.
| Issue | Potential Cause | Recommendation |
| No or low cytotoxic effect observed | Inhibitor inactivity: Improper storage or handling. | Ensure this compound is stored at -20°C as a powder and for no more than 1 month at -20°C or 1 year at -80°C in solvent.[1] Aliquot to avoid repeated freeze-thaw cycles. |
| Inhibitor precipitation: Poor solubility in culture medium. | This compound is soluble in DMSO.[2] Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced cytotoxicity. If precipitation is observed, consider using a fresh dilution or a different solvent system if compatible. | |
| Incorrect assay choice: The chosen cell line may not be sensitive to BTK inhibition. | Confirm that your cell line expresses BTK and that its viability is dependent on BTK signaling. | |
| Assay interference: Components of the assay may be interfering with the inhibitor. | Review the limitations of your chosen viability assay (e.g., MTT) in the context of kinase inhibitors. | |
| High background in viability assay | Media components: Phenol red or serum in the culture medium can interfere with some assays. | When using colorimetric or fluorometric assays, it is advisable to use phenol red-free medium. A no-cell control with medium and the inhibitor should always be included to determine background absorbance/fluorescence. |
| Inhibitor interference: this compound may directly react with the assay reagent. | Run a control with this compound in cell-free medium with the assay reagent to check for direct reactivity. | |
| Inconsistent or variable results | Uneven cell seeding: Inconsistent number of cells per well. | Ensure a single-cell suspension and proper mixing before and during cell plating. |
| Edge effects: Evaporation from wells on the edge of the plate. | To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. | |
| Incomplete formazan solubilization (MTT assay): Formazan crystals are not fully dissolved. | Ensure complete mixing after adding the solubilization buffer. If needed, increase incubation time with the solubilizer. | |
| Discrepancy between different viability assays | Different assay principles: Assays measure different cellular parameters (e.g., metabolic activity vs. ATP content vs. membrane integrity). | This is not uncommon. Tetrazolium-based assays (MTT, XTT) measure metabolic activity, which can be altered by kinase inhibitors independent of cell death.[3] ATP-based assays (CellTiter-Glo) measure cellular ATP levels, which can be a more direct indicator of viability. It is recommended to use at least two different types of assays to confirm results. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Bruton's tyrosine kinase (BTK).[4][5] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, survival, and differentiation.[6] By inhibiting BTK, this compound blocks these signaling cascades, leading to decreased viability in B-cell-derived cancer cells.
Q2: What is the IC50 of this compound?
A2: this compound has a 50% inhibitory concentration (IC50) of less than 5 nM for both wild-type BTK and the C481S mutant version of the enzyme.[4][5]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO.[2] For long-term storage, it is recommended to store the compound as a powder at -20°C. Once dissolved in DMSO, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.[1]
Q4: Can I use MTT assay to measure cell viability with this compound?
A4: While the MTT assay is commonly used, caution is advised when using it with kinase inhibitors like this compound. Kinase inhibitors can affect cellular metabolism, which can lead to an over- or underestimation of cell viability when using metabolic-based assays like MTT.[3] It is highly recommended to validate your results with a non-metabolic assay, such as the CellTiter-Glo (ATP) assay or a direct cell counting method like trypan blue exclusion.
Q5: Are there any known off-target effects of this compound?
A5: While specific off-target effects for this compound are not extensively documented in publicly available literature, it is important to be aware that some BTK inhibitors, particularly first-generation compounds, can have off-target activities on other kinases such as EGFR, TEC, and ITK.[6] Second-generation BTK inhibitors are generally designed to have fewer off-target effects.[6]
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures and should be optimized for your specific cell line and experimental conditions.[7][8][9]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or overnight, with gentle shaking to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions and should be optimized for your experimental setup.
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate and incubate for 24 hours.
-
Treat cells with this compound and a vehicle control.
-
Incubate for the desired treatment period.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
Visualizations
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Caption: General workflow for a cell viability assay using this compound.
References
- 1. BTK inhibitor 10 | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. ajmc.com [ajmc.com]
- 7. broadpharm.com [broadpharm.com]
- 8. 細胞計數與健康分析 [sigmaaldrich.com]
- 9. MTT assay protocol | Abcam [abcam.com]
Validation & Comparative
A Comparative Analysis of the Kinase Selectivity Profiles of Acalabrutinib and Btk-IN-10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profiles of two Bruton's tyrosine kinase (BTK) inhibitors: the second-generation approved drug acalabrutinib and the investigational compound Btk-IN-10. The objective is to present a clear, data-driven comparison to inform research and development decisions. While extensive data is available for acalabrutinib, publicly accessible information on the broad kinase selectivity of this compound is limited.
Introduction to BTK Inhibition
Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1][2][3] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[1][2] BTK inhibitors, by blocking this pathway, have become a cornerstone in the treatment of these conditions.[2]
Acalabrutinib is a highly selective, second-generation BTK inhibitor that forms a covalent bond with cysteine 481 in the BTK active site.[2] This high selectivity is designed to minimize off-target effects, potentially leading to a better safety profile compared to the first-generation inhibitor, ibrutinib.[2][4]
This compound is described as a potent BTK inhibitor.[5] Limited data from a patent application indicates it inhibits both wild-type BTK and the C481S mutant with high potency.[5] However, a comprehensive kinome-wide selectivity profile for this compound is not publicly available at this time.
Quantitative Selectivity Profile
The following table summarizes the available quantitative data on the inhibitory activity of acalabrutinib and this compound against BTK and a selection of off-target kinases. The data for acalabrutinib is more extensive and is often presented in comparison to ibrutinib to highlight its improved selectivity.
| Kinase Target | Acalabrutinib IC50 (nM) | This compound IC50 (nM) | Reference |
| BTK (Wild-Type) | 3.0 - 5.1 | <5 | [6][7][5] |
| BTK (C481S Mutant) | - | <5 | [5] |
| EGFR | >10,000 | Data not available | [2] |
| ITK | >10,000 | Data not available | [2] |
| TEC | 37 - 1000 | Data not available | [2] |
| SRC Family Kinases | Generally high IC50 values | Data not available | [2] |
Note: IC50 values for acalabrutinib can vary between different assay formats. The lack of publicly available data for this compound against a broader kinase panel prevents a direct and comprehensive comparison of its selectivity profile with that of acalabrutinib.
Experimental Protocols
The selectivity of BTK inhibitors is typically determined using various in vitro kinase assays. Below are detailed methodologies for three commonly employed assays:
KINOMEscan® Assay
This is a competition-based binding assay used to quantify the interaction between a test compound and a large panel of kinases.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Preparation of Affinity Beads: Streptavidin-coated magnetic beads are incubated with a biotinylated small-molecule ligand to create an affinity resin. The beads are then blocked to minimize non-specific binding.
-
Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test compound (at various concentrations) are combined in a binding buffer. The reaction is incubated to reach equilibrium.
-
Washing and Elution: The beads are washed to remove unbound kinase and test compound. The bound kinase is then eluted.
-
Quantification: The concentration of the eluted kinase is measured by qPCR of the DNA tag. The results are compared to a control reaction without the test compound to determine the percentage of inhibition. Dissociation constants (Kd) are calculated from the dose-response curves.
LanthaScreen® Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Assay Principle: The assay is based on the displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) from the kinase by a test compound. The kinase is labeled with a europium (Eu) chelate-labeled antibody, which serves as the FRET donor. The tracer is labeled with Alexa Fluor® 647, which acts as the FRET acceptor. When the tracer is bound to the kinase, FRET occurs. A test compound that binds to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.
-
Reagent Preparation: Prepare solutions of the kinase, Eu-labeled anti-tag antibody, fluorescent tracer, and the test compound at various concentrations in the assay buffer.
-
Assay Procedure:
-
Add the test compound to the wells of a microplate.
-
Add the kinase/antibody mixture to the wells.
-
Add the tracer to initiate the binding reaction.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). The IC50 values are determined by plotting the emission ratio against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
IMAP (Immobilized Metal Affinity-based Fluorescence Polarization) Assay
This is a homogeneous fluorescence polarization (FP) assay that detects the phosphorylation of a substrate peptide by a kinase.
-
Assay Principle: A fluorescently labeled peptide substrate is incubated with the kinase and ATP. The kinase phosphorylates the substrate. A binding reagent containing trivalent metal-coated nanoparticles is then added. This binding reagent has a high affinity for the phosphate group on the phosphorylated substrate. The binding of the small, rapidly rotating phosphorylated peptide to the large nanoparticle complex causes a significant decrease in its rotational speed, leading to an increase in the fluorescence polarization.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, the fluorescently labeled substrate peptide, ATP, and the test compound at various concentrations.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
-
Detection:
-
Add the IMAP binding reagent to stop the kinase reaction and to bind the phosphorylated substrate.
-
Incubate to allow the binding to reach equilibrium.
-
-
Data Acquisition: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: The increase in fluorescence polarization is proportional to the amount of phosphorylated substrate. The IC50 values are determined by plotting the fluorescence polarization values against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Caption: Simplified BTK signaling pathway in B-cells.
Experimental Workflow for Kinase Selectivity Profiling
The diagram below outlines a general workflow for determining the selectivity profile of a kinase inhibitor.
Caption: General experimental workflow for kinase inhibitor selectivity profiling.
Conclusion
Acalabrutinib is a well-characterized BTK inhibitor with a high degree of selectivity, showing minimal off-target activity against many other kinases, which is thought to contribute to its favorable safety profile. The available data for this compound, while limited, suggests it is a potent inhibitor of both wild-type and C481S mutant BTK. However, without a comprehensive kinome-wide selectivity profile for this compound, a direct and thorough comparison with acalabrutinib is not currently feasible. Further studies are required to fully elucidate the selectivity profile of this compound and to understand its potential advantages and disadvantages relative to established BTK inhibitors like acalabrutinib.
References
- 1. biorxiv.org [biorxiv.org]
- 2. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head In Vivo Study: A Comparative Analysis of Btk-IN-10 and Zanubrutinib
A detailed comparison of the Bruton's tyrosine kinase (BTK) inhibitors, Btk-IN-10 and zanubrutinib, reveals significant disparities in the availability of public in vivo data, hindering a direct head-to-head performance evaluation. While zanubrutinib has a well-documented profile from extensive preclinical and clinical studies, in vivo data for this compound is not publicly available, with current information limited to its potent in vitro activity described in patent literature.
This guide provides a comprehensive overview of the available data for both compounds, highlighting the known preclinical and clinical efficacy of zanubrutinib and the in vitro potency of this compound. The content is tailored for researchers, scientists, and drug development professionals, offering a structured comparison based on the accessible scientific and patent literature.
I. Comparative Data Summary
The following tables summarize the available quantitative data for this compound and zanubrutinib. It is important to note the absence of in vivo data for this compound in the public domain.
| Compound Attributes | This compound | Zanubrutinib |
| Mechanism of Action | Potent BTK inhibitor | Potent, selective, and irreversible BTK inhibitor |
| Target | Bruton's tyrosine kinase (BTK) | Bruton's tyrosine kinase (BTK) |
| Binding | Not Specified | Covalent binding to Cys481 residue |
| In Vitro Efficacy | This compound | Zanubrutinib |
| Wild-Type BTK IC₅₀ | <5 nM | Not specified in provided results |
| C481S Mutant BTK IC₅₀ | <5 nM | Not specified in provided results |
| In Vivo Efficacy (Preclinical) | This compound | Zanubrutinib |
| Animal Model | Data not available | TMD8 (Diffuse Large B-cell Lymphoma) xenograft model in NCG mice |
| Dosing Regimen | Data not available | 20 mg/kg, twice daily (BID) |
| Tumor Growth Inhibition | Data not available | Significant tumor regression |
| Clinical Efficacy (Mantle Cell Lymphoma) | This compound | Zanubrutinib |
| Overall Response Rate (ORR) | Data not available | 83.7% |
| Complete Response (CR) | Data not available | 78% |
| Median Duration of Response | Data not available | 19.5 months |
| Median Progression-Free Survival | Data not available | 22.1 months |
II. Mechanism of Action and Signaling Pathway
Both this compound and zanubrutinib target Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for the proliferation, trafficking, chemotaxis, and adhesion of B-cells.[3] By inhibiting BTK, these compounds disrupt the downstream signaling cascades that are crucial for the survival and proliferation of malignant B-cells.[1][2] Zanubrutinib achieves this through the formation of a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[3]
Caption: BTK Signaling Pathway Inhibition.
III. Experimental Protocols
A. In Vitro BTK Inhibition Assay (this compound)
Detailed experimental protocols for the in vitro assays of this compound are not publicly available. The reported IC₅₀ values of less than 5 nM for both wild-type and C481S mutant BTK are derived from the patent WO2022012509A1.
B. In Vivo Xenograft Model (Zanubrutinib)
The following is a representative protocol for evaluating the in vivo efficacy of zanubrutinib in a xenograft model, based on available preclinical data.
Objective: To assess the anti-tumor activity of zanubrutinib in a diffuse large B-cell lymphoma (DLBCL) xenograft model.
Animal Model: Female NOD-scid gamma (NSG) mice.
Cell Line: TMD8, a human DLBCL cell line.
Experimental Procedure:
-
Cell Culture: TMD8 cells are cultured in appropriate media and conditions.
-
Tumor Implantation: A suspension of TMD8 cells is implanted subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.
-
Treatment Initiation: Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
Dosing: Zanubrutinib is administered orally at a dose of 20 mg/kg twice daily. The vehicle control group receives the formulation vehicle.
-
Endpoint: The study is terminated when tumors in the control group reach a specified volume or after a predetermined treatment duration. Tumor growth inhibition is calculated.
Caption: Zanubrutinib In Vivo Efficacy Workflow.
IV. Conclusion
In contrast, zanubrutinib has demonstrated significant anti-tumor activity in preclinical in vivo models and has a well-established efficacy and safety profile from extensive clinical trials in various B-cell malignancies.[3] For a comprehensive and objective comparison of the in vivo performance of this compound and zanubrutinib, further preclinical and clinical studies on this compound are necessary. Researchers and drug development professionals should consider the current data gap for this compound when evaluating its potential as a therapeutic agent.
References
Off-Target Kinase Profiling of Btk-IN-10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the off-target kinase profile of the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-10, against other relevant BTK inhibitors. Due to the limited publicly available off-target kinase profiling data for this compound, this document serves as a template to be populated with internal experimental data. The provided methodologies and comparative tables are based on established practices in kinase inhibitor profiling.
This compound is a potent inhibitor of both wild-type BTK and the C481S mutant, with reported IC50 values of less than 5 nM[1]. Understanding its selectivity is crucial for predicting potential side effects and identifying opportunities for therapeutic development.
Introduction to BTK and the Importance of Kinase Selectivity
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival[2][3]. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases[4][5]. While BTK inhibitors have shown significant clinical success, their off-target effects can lead to adverse events. Therefore, a comprehensive understanding of an inhibitor's kinase selectivity is paramount.
First-generation BTK inhibitors, such as ibrutinib, have known off-target activities against kinases like EGFR, TEC, and ITK, which can contribute to side effects[6]. Second-generation inhibitors have been developed to improve selectivity and reduce these off-target interactions.
Comparative Kinase Selectivity Profile
This section is intended to house quantitative data comparing the inhibitory activity of this compound against a panel of kinases versus other BTK inhibitors. The data should be presented in a clear, tabular format for easy comparison.
Table 1: Comparative Kinase Inhibition Profile (IC50/Ki in nM)
| Kinase Target | This compound | Ibrutinib | Acalabrutinib | Zanubrutinib |
| BTK (wild-type) | <5 | Data | Data | Data |
| BTK (C481S) | <5 | Data | Data | Data |
| TEC Family Kinases | ||||
| TEC | Data | Data | Data | Data |
| ITK | Data | Data | Data | Data |
| BMX | Data | Data | Data | Data |
| Other Key Off-Targets | ||||
| EGFR | Data | Data | Data | Data |
| SRC | Data | Data | Data | Data |
| LYN | Data | Data | Data | Data |
| ... (additional kinases) | Data | Data | Data | Data |
Note: This table should be populated with experimentally determined IC50 or Ki values. The provided value for this compound is from patent literature and should be confirmed by internal experiments.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are example protocols for key assays used in kinase inhibitor profiling.
In Vitro Kinase Inhibition Assay (Example: HotSpot™ Kinase Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Materials:
-
Recombinant human kinases (e.g., BTK, TEC, EGFR)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) and control inhibitors
-
Assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)
-
Radiolabeled ATP (γ-³³P-ATP)
-
Filter plates and scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and assay buffer.
-
Add the test compound (this compound) at various concentrations. A 10-point, 3-fold serial dilution is common.
-
Initiate the kinase reaction by adding ATP (containing a spike of γ-³³P-ATP).
-
Incubate the reaction at a controlled temperature (e.g., 25°C or 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated γ-³³P-ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cellular Target Engagement Assay (Example: NanoBRET™)
This assay quantifies the binding of an inhibitor to its target kinase within a live cell context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-kinase fusion protein (e.g., NanoLuc®-BTK)
-
NanoBRET™ Kinase Tracer
-
Test compound (this compound)
-
Opti-MEM® I Reduced Serum Medium
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-kinase fusion vector.
-
Plate the transfected cells in a white, 96-well assay plate.
-
Add the NanoBRET™ Tracer and the test compound (this compound) at various concentrations to the cells.
-
Incubate for a set period (e.g., 2 hours) at 37°C in a CO2 incubator.
-
Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture.
-
Measure the donor (NanoLuc®) and acceptor (Tracer) emission signals using a luminometer capable of filtered luminescence measurements.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Determine the IC50 value by plotting the BRET ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Diagrams illustrating key pathways and workflows can aid in the understanding of the experimental context.
Caption: Simplified BTK Signaling Pathway.
Caption: Experimental Workflow for Kinase Inhibitor Profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 3. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From development to clinical success: the journey of established and next-generation BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
Btk-IN-10: A Comparative Analysis of Cross-Reactivity within the TEC Kinase Family
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-10, focusing on its cross-reactivity with other members of the TEC family of kinases. Due to the structural similarity within this kinase family, understanding the selectivity profile of a BTK inhibitor is crucial for predicting its therapeutic efficacy and potential off-target effects.
Executive Summary
This compound is a potent inhibitor of both wild-type BTK and the C481S mutant, with a reported half-maximal inhibitory concentration (IC50) of less than 5 nM for both.[1] However, publicly available data on its specific cross-reactivity against other TEC family kinases—namely ITK, TEC, BMX, and RLK—is limited. This guide presents the available inhibitory data for this compound and outlines a general experimental protocol for assessing kinase inhibitor selectivity, which would be necessary to fully characterize its profile against the TEC family.
Data Presentation: this compound Inhibitory Activity
The following table summarizes the known IC50 values for this compound against BTK and indicates the lack of available data for other TEC family kinases.
| Kinase | IC50 (nM) | Data Availability |
| BTK (wild-type) | < 5 | Available |
| BTK (C481S mutant) | < 5 | Available |
| ITK | Not Available | Not Publicly Available |
| TEC | Not Available | Not Publicly Available |
| BMX | Not Available | Not Publicly Available |
| RLK (TXK) | Not Available | Not Publicly Available |
Data derived from patent WO2022012509A1, which uses a lettering code to denote IC50 ranges. "A" corresponds to an IC50 value of ≤5 nM.[1]
Experimental Protocols: Biochemical Kinase Inhibition Assay
To determine the cross-reactivity of this compound against other TEC family kinases, a biochemical kinase assay would be employed. The following is a generalized protocol based on established methods for assessing kinase inhibitor potency.
Objective: To determine the IC50 values of this compound against a panel of TEC family kinases (BTK, ITK, TEC, BMX, and RLK).
Materials:
-
Recombinant human TEC family kinases (full-length or kinase domain)
-
This compound (or other test inhibitor)
-
ATP (Adenosine triphosphate)
-
Peptide or protein substrate specific for each kinase
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting the chosen output signal (luminescence, fluorescence, or radioactivity)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a microplate, add the recombinant kinase, the specific substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP (often at or near the Km for each specific kinase).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and quantify the kinase activity using a suitable detection method.
-
For ADP-Glo™ assay: Add the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
For LanthaScreen™ assay: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase, which is competed by the inhibitor.
-
For radiometric assay: The reaction mixture is spotted onto a phosphocellulose membrane, which is then washed to remove unincorporated [γ-³²P]ATP. The amount of incorporated radiolabel on the substrate is quantified using a scintillation counter.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualization
Below are diagrams illustrating the TEC family signaling pathway and a typical experimental workflow for determining kinase inhibitor IC50 values.
Caption: Simplified TEC family kinase signaling pathway.
Caption: Workflow for determining kinase inhibitor IC50.
References
Comparative Analysis of Btk-IN-10: A Kinase Selectivity Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Bruton's tyrosine kinase (Btk) inhibitor, Btk-IN-10, against a panel of kinases. The following data and protocols offer insights into its selectivity and performance.
Note on this compound: Publicly available information on a Btk inhibitor specifically named "this compound" is limited. Therefore, this guide utilizes data from a well-characterized and highly selective Btk inhibitor, Acalabrutinib , as a representative example to illustrate the expected data format and content. Acalabrutinib, like other targeted inhibitors, is designed to minimize off-target effects, a crucial aspect of its clinical utility.[1]
Kinase Inhibition Profile of Acalabrutinib (Representing this compound)
The selectivity of a kinase inhibitor is paramount to its safety and efficacy profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Acalabrutinib against Btk and a panel of other kinases, particularly those with a cysteine residue in a homologous position to Cys-481 in Btk, which is the target for covalent inhibitors. Acalabrutinib demonstrates high selectivity for Btk.[1][2]
| Kinase Target | IC50 (nM) | Comments |
| Btk | 5.1 | Primary Target [1] |
| BMX | <100 | - |
| TEC | <100 | - |
| ITK | >1000 | High selectivity over this T-cell kinase. |
| EGFR | >1000 | Minimal off-target activity.[3] |
| SRC | >1000 | Acalabrutinib did not reach IC50 values at physiologically relevant concentrations.[1] |
| LCK | >1000 | Acalabrutinib did not reach IC50 values at physiologically relevant concentrations.[1] |
| ERBB4 | <100 | - |
Experimental Protocols
Determination of IC50 Values
The inhibitory activity of this compound (represented by Acalabrutinib) against various kinases was determined using a biochemical kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ADP-Glo™ kinase assay.[3]
Principle: The assay measures the amount of ADP produced, which correlates with kinase activity. The inhibitor's potency is determined by measuring the reduction in kinase activity at various inhibitor concentrations.
Materials:
-
Recombinant human kinase (e.g., Btk)
-
Kinase buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate)
-
This compound (or representative inhibitor) serially diluted in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
A solution of the kinase and substrate in kinase buffer is prepared.
-
Serial dilutions of this compound are added to the wells of a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is incubated at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
The kinase reaction is stopped, and the amount of ADP produced is measured using the detection reagents and a microplate reader.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic curve.
Visualizing Key Pathways and Workflows
Btk Signaling Pathway
Btk is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[4][5][6][7] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of Btk. Activated Btk then phosphorylates downstream targets, ultimately leading to the activation of transcription factors that drive B-cell responses.
Caption: B-cell receptor (BCR) signaling cascade leading to B-cell activation and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in determining the IC50 of this compound against a panel of kinases.
Caption: A generalized workflow for determining the IC50 values of this compound across a kinase panel.
References
- 1. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Table 2 from Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile | Semantic Scholar [semanticscholar.org]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
In-Depth Comparative Analysis of Covalent BTK Inhibitors
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune disorders. The development of covalent inhibitors that form a permanent bond with a cysteine residue (Cys481) in the BTK active site has revolutionized the treatment landscape for these diseases. This guide provides a detailed comparison of prominent covalent BTK inhibitors, with a focus on their biochemical potency, selectivity, and clinical implications.
Biochemical Potency and Selectivity
The efficacy of BTK inhibitors is largely determined by their potency in inhibiting BTK activity and their selectivity against other kinases. Off-target inhibition can lead to undesirable side effects. The half-maximal inhibitory concentration (IC50) is a key measure of potency, with lower values indicating greater potency.
| Inhibitor | BTK IC50 (nM) | EGFR IC50 (nM) | ITK IC50 (nM) | TEC IC50 (nM) | BLK IC50 (nM) |
| Ibrutinib | 0.5 | 5.6 | 10.7 | 78 | 3.3 |
| Acalabrutinib | 3 | >1000 | >1000 | 46 | 44 |
| Zanubrutinib | <0.5 | 115 | 6 | 2 | 0.7 |
| Tirabrutinib | 2.2 | 1100 | 220 | 2.2 | 1.6 |
Ibrutinib , the first-in-class BTK inhibitor, demonstrates potent inhibition of BTK but also significant off-target activity against other kinases such as EGFR, ITK, TEC, and BLK. This lack of selectivity is associated with side effects like diarrhea, rash, and bleeding.
Acalabrutinib was designed for greater selectivity. While still potently inhibiting BTK, it shows significantly less activity against EGFR and ITK, which is thought to contribute to its improved safety profile regarding certain side effects.
Zanubrutinib exhibits high potency against BTK and maintains some activity against other TEC family kinases like TEC and BLK. It was developed to achieve higher drug concentrations and more complete and sustained BTK occupancy.
Tirabrutinib also shows high selectivity for BTK over EGFR and ITK.
Mechanism of Action: Covalent Inhibition
Covalent BTK inhibitors function by forming an irreversible bond with the Cys481 residue within the ATP-binding domain of the BTK enzyme. This covalent bond leads to the sustained inactivation of BTK, thereby blocking downstream signaling pathways crucial for B-cell proliferation and survival.
Caption: Covalent BTK inhibitors block the B-cell receptor signaling pathway.
Experimental Protocols
Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials: Recombinant BTK enzyme, ATP, substrate peptide (e.g., poly(Glu, Tyr)4:1), test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. The test compound is serially diluted and incubated with the BTK enzyme in the kinase buffer. b. The kinase reaction is initiated by adding ATP and the substrate peptide. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). d. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay
This assay assesses the effect of a compound on the proliferation of cancer cell lines.
-
Cell Lines: B-cell lymphoma cell lines (e.g., TMD8, Ramos).
-
Procedure: a. Cells are seeded in 96-well plates and treated with varying concentrations of the BTK inhibitor. b. The plates are incubated for a specified duration (e.g., 72 hours). c. A viability reagent (e.g., CellTiter-Glo®) is added to the wells. d. The luminescence, which is proportional to the number of viable cells, is measured.
-
Data Analysis: The EC50 (half-maximal effective concentration) is determined by plotting cell viability against the inhibitor concentration.
Caption: Workflow for determining the biochemical potency of BTK inhibitors.
Clinical Implications
The differences in selectivity among covalent BTK inhibitors have translated into distinct clinical profiles. While all have shown remarkable efficacy in various B-cell malignancies, their safety and tolerability can differ. The reduced off-target effects of second-generation inhibitors like acalabrutinib and zanubrutinib may offer advantages for patients who experience significant side effects with ibrutinib. The choice of a specific BTK inhibitor may depend on the patient's comorbidities and the specific type of B-cell malignancy being treated. Continuous research and head-to-head clinical trials are further clarifying the comparative effectiveness and safety of these agents.
Comparative Analysis of Covalent and Non-Covalent BTK Inhibitors: A Guide for Researchers
A head-to-head examination of Ibrutinib, a first-in-class covalent Bruton's tyrosine kinase (BTK) inhibitor, against the next-generation non-covalent inhibitors, Pirtobrutinib and Nemtabrutinib. This guide provides a data-driven comparison of their biochemical potency, selectivity, and cellular efficacy, complete with detailed experimental protocols and pathway visualizations to support drug development professionals.
Note on Btk-IN-10: The specific compound "this compound" is not widely documented in publicly available scientific literature and appears to be a non-standard nomenclature. Therefore, this guide utilizes Ibrutinib as a representative and extensively characterized first-in-class covalent BTK inhibitor for a robust comparative analysis against the non-covalent inhibitors Pirtobrutinib and Nemtabrutinib.
Quantitative Performance Analysis
The following tables summarize the biochemical potency, kinase selectivity, and cellular activity of Ibrutinib, Pirtobrutinib, and Nemtabrutinib, providing a clear comparison of their key performance indicators.
Table 1: Biochemical Potency Against Wild-Type and C481S Mutant BTK
| Inhibitor | Mechanism | Target | IC50 (nM) | Reference |
| Ibrutinib | Covalent (Irreversible) | Wild-Type BTK | 0.5 | [1] |
| C481S Mutant BTK | Reduced Potency | [2] | ||
| Pirtobrutinib | Non-Covalent (Reversible) | Wild-Type BTK | 1.1 | [3] |
| C481S Mutant BTK | Potent Inhibition | [3] | ||
| Nemtabrutinib | Non-Covalent (Reversible) | Wild-Type BTK | 1.4 | [4][5] |
| C481S Mutant BTK | 1.6 | [4] |
Table 2: Kinase Selectivity Profile
| Inhibitor | Kinase Panel Size | Number of Off-Target Kinases Inhibited >50% at 100 nM | Reference |
| Ibrutinib | 371 | 22 | [6] |
| Pirtobrutinib | 371 | 4 | [6] |
| Nemtabrutinib | 256 (at 1 µM) | Broad cross-reactivity noted | [4][5] |
Table 3: Cellular and In Vivo Efficacy
| Inhibitor | Assay | Model System | Key Findings | Reference |
| Ibrutinib | In vivo | Burkitt Lymphoma Xenograft (Raji cells) | Significantly prolonged survival compared to control (median survival 32 vs 24 days) | [7] |
| Pirtobrutinib | In vivo | Lymphoma Xenografts | Significantly inhibits tumor growth | [6][8] |
| Nemtabrutinib | In vivo | Ibrutinib-Resistant Mantle Cell Lymphoma PDX model | Significant reduction in tumor burden | [9] |
| Ibrutinib | Cellular | Burkitt Lymphoma Cell Lines | Significant reduction in phospho-BTK and cell proliferation | [7] |
| Pirtobrutinib | Cellular | CLL Patient Cells (Wild-Type and C481S) | Potently inhibits BTK-mediated functions including BCR signaling and cell viability | [10][11] |
| Nemtabrutinib | Cellular | Mantle Cell Lymphoma Cell Lines | Comparable growth inhibitory activity to ibrutinib (IC50 = 0.7-10.1 µM) | [9] |
Visualizing Mechanisms and Pathways
Diagram 1: BTK Signaling Pathway
Caption: Simplified BTK signaling cascade upon B-cell receptor (BCR) activation.
Diagram 2: Inhibitor Binding Mechanisms
Caption: Covalent vs. Non-covalent BTK inhibitor binding mechanisms.
Detailed Experimental Protocols
Kinase Inhibition Assay (Biochemical)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against BTK.
-
Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of purified BTK, which is its ability to phosphorylate a substrate. The remaining ATP after the kinase reaction is converted to ADP, and the amount of ADP produced is quantified, typically through a luminescence-based method.
-
Materials:
-
Purified recombinant human BTK (wild-type or C481S mutant)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP solution
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test inhibitors (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer. Also, prepare a vehicle control (DMSO in kinase buffer).
-
In a 384-well plate, add 1 µL of the inhibitor dilutions or vehicle control.
-
Add 2 µL of a solution containing the BTK enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition versus the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Cell Proliferation Assay
This protocol describes how to assess the effect of BTK inhibitors on the proliferation of B-cell lymphoma cell lines.
-
Principle: The viability of cells is measured after treatment with the inhibitors. A common method uses a reagent like CellTiter-Glo®, which quantifies the amount of ATP present, an indicator of metabolically active, viable cells.
-
Materials:
-
B-cell lymphoma cell line (e.g., TMD8, REC-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and supplements)
-
Test inhibitors (serially diluted)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Luminometer
-
-
Procedure:
-
Seed the lymphoma cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 50 µL of complete medium.
-
Prepare serial dilutions of the test inhibitors in complete medium and add 50 µL to the respective wells. Include a vehicle control.
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 values.
-
BTK Autophosphorylation Western Blot
This protocol is used to determine the extent to which BTK inhibitors block the autophosphorylation of BTK at tyrosine 223 (Y223), a marker of its activation.
-
Principle: Cells are treated with inhibitors, and then the total and phosphorylated forms of BTK are detected by western blotting using specific antibodies. The ratio of phosphorylated BTK to total BTK indicates the level of inhibition.
-
Materials:
-
B-cell lymphoma cell line
-
Complete cell culture medium
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and treat with various concentrations of the BTK inhibitors for a specified time (e.g., 1-2 hours).
-
Lyse the cells on ice with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total BTK to serve as a loading control.
-
Quantify the band intensities using densitometry software and calculate the ratio of phospho-BTK to total BTK for each treatment condition.
-
References
- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noncovalent inhibition of C481S Bruton tyrosine kinase by GDC-0853: a new treatment strategy for ibrutinib-resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Combined cellular and biochemical profiling of Bruton’s tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers [frontiersin.org]
- 5. Combined cellular and biochemical profiling of Bruton’s tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Handling and Disposal of Btk-IN-10
This document provides critical safety, handling, and disposal procedures for Btk-IN-10, a potent and orally active Bruton's tyrosine kinase (BTK) inhibitor. Adherence to these guidelines is essential to ensure laboratory safety and environmental protection.
This compound Safety and Storage Summary
Proper storage and handling are paramount to maintaining the integrity of this compound and ensuring the safety of laboratory personnel. The following table summarizes key quantitative and safety information.
| Parameter | Value | Citations |
| Storage (Powder) | -20°C for up to 3 years. | [1][2] |
| Storage (In Solvent) | -80°C for up to 1 year; -20°C for up to 1 month. | [2][3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1][4] |
| Hazardous Decomposition | May decompose and emit toxic fumes under fire conditions. | [1][4] |
| Common Solvent | Dimethyl sulfoxide (DMSO) is typically used for stock solutions. | [2] |
| Molecular Formula | C₂₅H₂₃N₅O₃ | [2] |
| Molecular Weight | 441.48 g/mol | [2] |
Proper Disposal Procedures for this compound
Disposal of this compound and associated waste must be conducted in accordance with local, regional, and national hazardous waste regulations.[5][6] Chemical waste generators are responsible for correctly classifying and disposing of hazardous materials.[5]
Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash.
Step 1: Waste Identification and Segregation
-
Identify Waste Streams: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or expired this compound powder.
-
Stock solutions and diluted solutions containing this compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated labware (e.g., pipette tips, tubes, flasks, vials).
-
Spill cleanup materials.
-
-
Segregate Waste: Collect this compound waste separately from other chemical wastes to avoid incompatible mixtures.[7][8] Store waste in containers made of compatible materials (e.g., glass for solvent-based solutions) to prevent leaks or reactions.[6][8]
Step 2: Waste Collection and Labeling
-
Use Appropriate Containers: Collect all this compound waste in a designated, leak-proof hazardous waste container that can be securely sealed.[6][8]
-
Label Containers Clearly: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[8] The label must include:
Step 3: Storage and Disposal
-
Store Safely: Keep hazardous waste containers closed except when adding waste.[8] Store the containers in a designated, secure area within the laboratory, away from incompatible materials.[1][7] Do not store waste containers in public hallways.[7]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste management company to schedule a pickup for the hazardous waste.[9] Dispose of the waste container when it is 75% full or within 90 days, whichever comes first.[6]
Caption: A workflow for the safe segregation, collection, and disposal of this compound waste.
Handling, Storage, and Spill Procedures
Precautions for Safe Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.[10]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][4]
-
Avoid Contact: Prevent contact with skin and eyes.[1]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.
Conditions for Safe Storage
-
Keep containers tightly sealed in a cool, dry, and well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
Spill Management
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1][4]
-
Absorption: For solutions, absorb the spill with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1][4] For powder spills, carefully sweep or vacuum the material, avoiding dust formation.
-
Decontamination: Scrub the affected surfaces and equipment with alcohol.[1][4]
-
Disposal: Collect all contaminated materials in a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.[1]
Experimental Context and Signaling Pathway
Experimental Application
This compound is a potent inhibitor of Bruton's tyrosine kinase (BTK) and has been studied for its potential in treating rheumatoid arthritis.[3] In preclinical studies, it has been administered to mice via oral gavage to assess its effect on arthritis symptoms.[2][3] For experimental use, stock solutions are typically prepared by dissolving the compound in DMSO.[2] Researchers must consider this solvent when labeling and segregating waste streams.
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and activation. This compound exerts its effect by inhibiting this pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. BTK inhibitor 10 | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.fr [fishersci.fr]
- 6. a.storyblok.com [a.storyblok.com]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. BTK PROTAC 10|MSDS [dcchemicals.com]
Personal protective equipment for handling Btk-IN-10
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Btk-IN-10, a Bruton's tyrosine kinase (BTK) inhibitor, is paramount. This guide provides immediate safety, operational, and disposal protocols to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following personal protective equipment is recommended.
Eye Protection:
-
Safety goggles with side-shields are required to protect against splashes or airborne particles.[1][2]
Hand Protection:
-
Wear protective gloves.[1][2] While specific breakthrough times for this compound are not available, selecting gloves made of materials like nitrile rubber is a common practice for handling chemical compounds.
Skin and Body Protection:
Respiratory Protection:
-
In situations where dust or aerosols may be generated, a suitable respirator should be used.[1][2] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Hazard Identification and Safety Data
This compound is a potent compound requiring careful handling due to its potential health effects.
Classification:
-
Acute Oral Toxicity: Harmful if swallowed (Category 4).[1]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (Acute Category 1 and Chronic Category 1).[1]
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling.[1] |
| H410: Very toxic to aquatic life with long lasting effects | P270: Do not eat, drink or smoke when using this product.[1] |
| P273: Avoid release to the environment.[1] | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | |
| P330: Rinse mouth.[1] | |
| P391: Collect spillage.[1] | |
| P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Experimental Protocols: Handling and Disposal
Adherence to strict protocols for handling and disposal is essential for laboratory safety and environmental protection.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Work should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Weighing and Reconstitution: When weighing the solid compound, use a balance with a draft shield or within a ventilated enclosure. For reconstitution, add the solvent slowly to avoid aerosol generation. This compound is soluble in DMSO.
-
General Use: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[1]
Storage:
-
Powder: Store at -20°C.[1]
-
In Solvent: Store at -80°C.[1]
-
Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water, removing contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact: Rinse the affected area thoroughly with water. Remove contaminated clothing and seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and get medical help.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Call a physician immediately.[1]
Disposal:
-
Dispose of this compound and its container at an approved waste disposal facility.[1]
-
Avoid release to the environment and prevent the product from entering drains, water courses, or the soil.[1][2]
Visualizing Safety and Mechanism
To further clarify procedures and the compound's mechanism, the following diagrams are provided.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
